Technical Documentation Center

5-Cyclobutyl-1,2-oxazol-3-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Cyclobutyl-1,2-oxazol-3-amine
  • CAS: 1229454-63-0

Core Science & Biosynthesis

Foundational

5-Cyclobutyl-1,2-oxazol-3-amine chemical structure and properties

[1] Executive Summary 5-Cyclobutyl-1,2-oxazol-3-amine (CAS: 1229454-63-0), also known as 5-cyclobutylisoxazol-3-amine, is a specialized heterocyclic building block used extensively in modern drug discovery. It features a...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

5-Cyclobutyl-1,2-oxazol-3-amine (CAS: 1229454-63-0), also known as 5-cyclobutylisoxazol-3-amine, is a specialized heterocyclic building block used extensively in modern drug discovery. It features a 3-amino-isoxazole core substituted at the 5-position with a cyclobutyl ring.[1][2] This specific architecture combines the polar, hydrogen-bonding capability of the amino-isoxazole pharmacophore with the lipophilic, metabolically robust cyclobutyl moiety. It serves as a critical intermediate in the synthesis of kinase inhibitors, glutamate receptor modulators, and anti-inflammatory agents, where the cyclobutyl group acts as a superior bioisostere for isopropyl or tert-butyl groups.

Chemical Structure & Physicochemical Profiling[3]

Structural Identity

The molecule consists of a heteroaromatic 1,2-oxazole (isoxazole) ring. The 3-position is functionalized with a primary amine (


), acting as a hydrogen bond donor, while the 5-position bears a cyclobutyl ring, providing defined steric bulk and lipophilicity without the planarity associated with phenyl rings.
PropertyValue
IUPAC Name 5-Cyclobutyl-1,2-oxazol-3-amine
CAS Registry Number 1229454-63-0
Molecular Formula

Molecular Weight 138.17 g/mol
SMILES NC1=NOC(C2CCC2)=C1
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water
Physicochemical Descriptors

Understanding the electronic and physical parameters is crucial for optimizing bioavailability in downstream derivatives.

DescriptorValue (Predicted/Exp)Significance
LogP ~1.1 - 1.7Moderate lipophilicity; favorable for membrane permeability.
TPSA ~52-63 ŲGood predictor for oral bioavailability (Rule of 5 compliant).
pKa (Conj. Acid) ~2.0 - 2.5The 3-amino group is weakly basic due to electron withdrawal by the isoxazole ring.
H-Bond Donors 1 (Amine)Key interaction point for enzyme active sites (e.g., kinase hinge regions).
H-Bond Acceptors 2 (N, O)Isoxazole nitrogen and oxygen can accept H-bonds.

Medicinal Chemistry Applications

The Cyclobutyl Advantage (Bioisosterism)

In medicinal chemistry, the cyclobutyl group is often deployed as a bioisostere for isopropyl or tert-butyl groups.

  • Metabolic Stability: Unlike alkyl chains, the cyclobutyl ring lacks readily accessible terminal methyl groups, often reducing the rate of oxidative metabolism (CYP450).

  • Conformational Restriction: The "puckered" conformation of the cyclobutyl ring (bond angles ~88°) provides a distinct spatial vector compared to the freely rotating isopropyl group, potentially improving selectivity for hydrophobic pockets.

  • Lipophilicity Modulation: It increases lipophilicity (

    
    ) less drastically than a phenyl ring while maintaining a similar steric volume.
    
Pharmacophore Visualization

The following diagram illustrates the functional regions of the molecule relevant to ligand-protein binding.

Pharmacophore Core Isoxazole Core (Scaffold) Amine 3-Amino Group (H-Bond Donor) Core->Amine Electronic Coupling Cyclobutyl 5-Cyclobutyl Group (Lipophilic/Steric) Core->Cyclobutyl Attachment Vector Target Biological Target (e.g., Kinase Hinge) Amine->Target H-Bonding (Interaction) Cyclobutyl->Target Hydrophobic Contact

Caption: Pharmacophore mapping of 5-Cyclobutyl-1,2-oxazol-3-amine showing key interaction vectors.

Synthetic Methodology

Retrosynthetic Analysis

The most reliable route to 3-amino-5-substituted isoxazoles is the condensation of a


-ketonitrile with hydroxylamine. For this specific target, the precursor is 3-cyclobutyl-3-oxopropanenitrile .
Synthesis Workflow Diagram

Synthesis Start Cyclobutanecarboxylic Acid (Starting Material) Step1 Activation (CDI or SOCl2) Start->Step1 Inter1 Activated Ester/Acid Chloride Step1->Inter1 Step2 C-Acylation (Acetonitrile anion / n-BuLi) Inter1->Step2 Precursor 3-Cyclobutyl-3-oxopropanenitrile (Beta-Keto Nitrile) Step2->Precursor Step3 Cyclocondensation (NH2OH·HCl, NaOH, pH 8-10) Precursor->Step3 Product 5-Cyclobutyl-1,2-oxazol-3-amine (Final Product) Step3->Product

Caption: Step-wise synthetic pathway from cyclobutanecarboxylic acid to the final isoxazole amine.

Detailed Experimental Protocol

Objective: Synthesis of 5-Cyclobutyl-1,2-oxazol-3-amine via cyclocondensation.

Reagents:

  • 3-Cyclobutyl-3-oxopropanenitrile (1.0 eq)

  • Hydroxylamine hydrochloride (

    
    ) (2.5 eq)
    
  • Sodium Hydroxide (

    
    ) (2.5 eq)
    
  • Ethanol/Water (1:1 v/v)

  • Hydrochloric acid (

    
    ) (for pH adjustment)
    

Procedure:

  • Preparation of Reaction Matrix: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-cyclobutyl-3-oxopropanenitrile (10 mmol) in Ethanol (20 mL).

  • Hydroxylamine Addition: Prepare a solution of Hydroxylamine hydrochloride (25 mmol) in Water (10 mL). Neutralize this solution by slowly adding Sodium Hydroxide (25 mmol) dissolved in Water (10 mL) at 0°C. Critical: Exothermic reaction; control temperature.

  • Condensation: Add the neutralized hydroxylamine solution to the ethanolic nitrile solution.

  • pH Control: Check the pH. Adjust to pH ~8–10 using dilute NaOH if necessary. Note: Acidic conditions favor the formation of 5-aminoisoxazole isomers or oximes; basic conditions favor the desired 3-amino-5-substituted isoxazole cyclization.

  • Reflux: Heat the reaction mixture to reflux (80°C) for 4–6 hours. Monitor progress by TLC (System: 5% MeOH in DCM) or LC-MS.

  • Work-up:

    • Cool the mixture to room temperature.

    • Remove ethanol under reduced pressure.

    • Dilute the aqueous residue with water (20 mL) and extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with brine, dry over anhydrous

      
      , and filter.
      
  • Purification: Concentrate the filtrate. Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0-50% EtOAc in Hexanes).

  • Yield: Expect 60–80% yield as an off-white solid.

Characterization & Quality Control

To validate the structure, the following spectroscopic signatures must be confirmed:

TechniqueExpected SignatureInterpretation
1H NMR (400 MHz, DMSO-d6)

~5.8 ppm (s, 1H)
Isoxazole C4-H proton (Characteristic singlet).

~5.3 ppm (br s, 2H)
Amine

protons (Exchangeable with

).

~3.5 ppm (m, 1H)
Cyclobutyl methine CH attached to isoxazole.

~1.8–2.4 ppm (m, 6H)
Cyclobutyl methylene (

) protons.
LC-MS (ESI+)

= 139.1

Confirming molecular weight of 138.17.

Safety & Handling (MSDS Highlights)

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[4]

  • Precautionary Measures:

    • Wear nitrile gloves and safety goggles.

    • Handle in a fume hood to avoid inhalation of dust/vapors.

    • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation or hydrolysis over long periods.

References

  • PubChem. (2024). Compound Summary: 5-Cyclobutyl-1,2-oxazol-3-amine (CID 55284696).[2] National Library of Medicine. Retrieved from [Link]

  • Talele, T. T. (2016). "The 'Cyclopropyl Effect' in Medicinal Chemistry." Journal of Medicinal Chemistry. (Contextual reference for cycloalkyl bioisosterism). [Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 5-Cyclobutylisoxazol-3-amine (CID 55284696)

Executive Summary In modern drug discovery and medicinal chemistry, the strategic selection of heterocyclic pharmacophores is paramount for optimizing target affinity, solubility, and metabolic stability. 5-Cyclobutyliso...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and medicinal chemistry, the strategic selection of heterocyclic pharmacophores is paramount for optimizing target affinity, solubility, and metabolic stability. 5-Cyclobutylisoxazol-3-amine (PubChem CID 55284696) represents a highly versatile building block. By coupling the hydrogen-bonding capacity of the 3-aminoisoxazole core with the unique steric and lipophilic properties of a cyclobutyl ring, this compound serves as an ideal precursor for kinase inhibitors and receptor modulators. This guide details its quantitative physicochemical profile, structural rationale, and a rigorously validated de novo synthetic protocol.

Structural Rationale & Pharmacophore Utility

As an Application Scientist, I approach molecular design by evaluating the causality behind every structural motif. The architecture of 5-cyclobutylisoxazol-3-amine is deliberately designed to address common pitfalls in early-stage drug development, such as poor solubility and rapid metabolic clearance.

  • The Isoxazole Core : Isoxazoles are prominent in FDA-approved drugs due to their ability to act as bioisosteres for amides and esters. The 3-amino substitution provides a critical vector for derivatization (e.g., coupling with electrophiles to form ureas or amides) while serving as a potent hydrogen-bond donor/acceptor system in kinase hinge-binding regions [[1]]([Link]).

  • The Cyclobutyl Motif : Unlike planar aromatic rings (e.g., phenyl) or highly flexible linear alkyl chains, the cyclobutyl group introduces

    
    -hybridized three-dimensionality ("escaping flatland"). This specific steric bulk perfectly occupies small, hydrophobic sub-pockets in target proteins while maintaining a low molecular weight and favorable lipophilicity (Predicted XlogP = 1.1) .
    

BindingLogic Pharmacophore 5-Cyclobutylisoxazol-3-amine Scaffold Isoxazole Isoxazole Ring Pharmacophore->Isoxazole Amine 3-Amino Group Pharmacophore->Amine Cyclobutyl 5-Cyclobutyl Ring Pharmacophore->Cyclobutyl Hinge Kinase Hinge Region (Hydrogen Bonding) Isoxazole->Hinge H-bond Acceptor (N/O) Amine->Hinge H-bond Donor Vector Solvent Channel / Extension (Linker Attachment) Amine->Vector Amide/Urea Derivatization Hydrophobic Hydrophobic Pocket (Van der Waals) Cyclobutyl->Hydrophobic Steric Fit

Fig 1: Logical binding interactions of the 5-Cyclobutylisoxazol-3-amine pharmacophore.

Quantitative Physicochemical Profiling

Accurate mass spectrometry and chromatographic tracking require precise baseline data. Table 1 summarizes the core physical properties, while Table 2 outlines the predicted Collision Cross Section (CCS) values for various adducts of CID 55284696. These CCS values are essential for establishing robust ion mobility-mass spectrometry (IM-MS) analytical workflows .

Table 1: Core Physicochemical Properties
PropertyValue
Molecular Formula C₇H₁₀N₂O
Monoisotopic Mass 138.07932 Da
Predicted XlogP 1.1
SMILES C1CC(C1)C2=CC(=NO2)N
InChIKey PDOVUPVTBPQNCT-UHFFFAOYSA-N
Density (Baseline Core) ~1.138 g/mL at 25 °C (based on 3-Aminoisoxazole)
Table 2: Predicted Collision Cross Section (CCS) Adducts
Adduct Typem/z RatioPredicted CCS (Ų)
[M+H]⁺ 139.08660121.9
[M-H]⁻ 137.07204127.6
[M+Na]⁺ 161.06854128.2
[M+NH₄]⁺ 156.11314135.8
[M+CH₃COO]⁻ 197.09317176.9

(Data sourced from PubChemLite / CCSbase predictions )

De Novo Synthetic Methodology

The construction of the 3-aminoisoxazole ring is classically achieved via the condensation of a β-ketonitrile with hydroxylamine. Regioselectivity (forming the 3-amino vs. the 5-amino isomer) is heavily dependent on pH and thermal control . The following protocol is a self-validating system designed to maximize the yield of the target 3-amino isomer while preventing base-catalyzed degradation.

SyntheticWorkflow Start 3-Cyclobutyl-3-oxopropanenitrile + NH2OH·HCl Base Addition of NaOAc in EtOH Start->Base Intermediate Oxime Intermediate Formation Base->Intermediate Nucleophilic Attack Cyclization Intramolecular Cyclization (Reflux 80°C, 4-6h) Intermediate->Cyclization Dehydration Workup Aqueous Workup & EtOAc Extraction Cyclization->Workup Purification Flash Chromatography (Hexanes/EtOAc) Workup->Purification Product 5-Cyclobutylisoxazol-3-amine (CID 55284696) Purification->Product Pure Isolate

Fig 2: Step-by-step synthetic workflow for 5-Cyclobutylisoxazol-3-amine.

Experimental Protocol: Regioselective Synthesis

Objective: Synthesize 5-cyclobutylisoxazol-3-amine via the controlled condensation of 3-cyclobutyl-3-oxopropanenitrile with hydroxylamine.

Materials:

  • 3-Cyclobutyl-3-oxopropanenitrile (1.0 eq)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq)

  • Sodium acetate (NaOAc) (1.2 eq)

  • Anhydrous Ethanol (EtOH), Ethyl Acetate (EtOAc), Brine, Anhydrous Na₂SO₄

Step-by-Step Methodology:

  • Reaction Setup : In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-cyclobutyl-3-oxopropanenitrile in anhydrous ethanol to achieve a 0.2 M concentration.

  • Base Activation : Add sodium acetate (1.2 eq) followed by hydroxylamine hydrochloride (1.2 eq).

    • Causality: Sodium acetate acts as a mild base to liberate free hydroxylamine in situ. This prevents the base-catalyzed degradation (e.g., retro-Claisen condensation) of the sensitive β-ketonitrile that would occur with stronger bases like NaOH .

  • Cyclization : Heat the reaction mixture to reflux (approx. 80 °C) and stir for 4–6 hours.

    • Causality: The initial nucleophilic attack forms an oxime intermediate. Elevated thermal energy is required to overcome the activation barrier for the subsequent intramolecular dehydration and ring closure onto the nitrile carbon, driving the thermodynamic preference toward the 3-aminoisoxazole core [[1]]([Link]).

  • Reaction Monitoring (Self-Validation) : Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (1:1) eluent. The disappearance of the starting material and the appearance of a new UV-active spot—which also stains positive (purple/brown) with ninhydrin due to the primary amine—confirms successful conversion.

  • Workup : Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Partition the resulting residue between EtOAc and distilled water. Extract the aqueous layer twice with EtOAc.

    • Causality: The organic extraction isolates the lipophilic product (Predicted XlogP = 1.1) from the highly polar sodium chloride byproducts and unreacted hydroxylamine [[2]]([Link]).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue via flash column chromatography (silica gel, gradient elution of 10–40% EtOAc in Hexanes) to yield pure 5-cyclobutylisoxazol-3-amine.

References

  • [2] Title: 5-cyclobutyl-1,2-oxazol-3-amine (C7H10N2O) - PubChemLite. Source: PubChem / Université du Luxembourg. URL:[Link]

  • [1] Title: Advances in the Chemistry of Aminoisoxazole. Source: Synthetic Communications (Taylor & Francis). URL:[Link]

Sources

Foundational

Introduction: The Significance of the Isoxazole Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to 3-Amino-5-tert-butylisoxazole: Synthesis, Properties, and Applications The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-Amino-5-tert-butylisoxazole: Synthesis, Properties, and Applications

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry.[1][2][3][4][5] Its unique electronic and structural properties confer a remarkable versatility, enabling isoxazole-containing compounds to interact with a wide array of biological targets. This has led to their successful incorporation into a diverse range of clinically approved drugs, including the anti-inflammatory drug leflunomide, the COX-2 inhibitor valdecoxib, and the antibiotic sulfamethoxazole.[2][3][4] The isoxazole moiety is not merely a passive linker; its weak N-O bond can be susceptible to cleavage, potentially acting as a bioactivatable prodrug element.[3] Furthermore, the aromatic nature of the ring and the potential for substitution at various positions allow for the fine-tuning of physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing drug candidates.[4] The continued exploration of novel isoxazole derivatives is a vibrant area of research, driven by the quest for new therapeutics with improved efficacy and safety profiles.[1][3][5]

Compound Identification and Physicochemical Properties

CAS Number: 55809-36-4[6][7][8][9][10]

Molecular Formula: C₇H₁₂N₂O[7][8][10][11]

Molecular Weight: 140.18 g/mol [8][10][11]

Synonyms: 3-Isoxazolamine, 5-(1,1-dimethylethyl)-[11]

Structural Representation:

Synthesis_Pathway Pivalylacetonitrile Pivalylacetonitrile Intermediate Amidoxime Intermediate Pivalylacetonitrile->Intermediate pH 7-8, ≤45°C Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Intermediate Product 3-Amino-5-tert-butylisoxazole Intermediate->Product Cyclization

Caption: Synthesis of 3-amino-5-tert-butylisoxazole.

Experimental Protocol:

The following is a representative protocol for the synthesis of 3-amino-5-tert-butylisoxazole, based on established principles of isoxazole synthesis. [12][13][14]

  • Preparation of Reagents:

    • Prepare a solution of pivalylacetonitrile in a suitable solvent, such as ethanol or water.

    • Prepare an aqueous solution of hydroxylamine hydrochloride.

  • Reaction Setup:

    • In a reaction vessel equipped with a stirrer and pH meter, add the pivalylacetonitrile solution.

    • Adjust the pH of the pivalylacetonitrile solution to a slightly basic value (e.g., pH 8-9) using a suitable base, such as sodium hydroxide.

  • Addition of Hydroxylamine:

    • Slowly add the hydroxylamine hydrochloride solution to the stirred pivalylacetonitrile solution.

    • Monitor the pH of the reaction mixture closely. It is crucial to maintain the pH within the range of 7.0 to 8.0 during the initial phase of the reaction. Adjust the pH as necessary with a dilute acid (e.g., HCl) or base (e.g., NaOH). [13]

  • Reaction Conditions:

    • Maintain the reaction temperature at or below 45°C.

    • Allow the reaction to proceed with stirring for several hours, or until reaction completion is indicated by a suitable analytical method (e.g., TLC or LC-MS).

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture and adjust the pH to neutral.

    • Extract the product into an organic solvent, such as ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield pure 3-amino-5-tert-butylisoxazole.

Spectroscopic Characterization

While specific spectral data for 3-amino-5-tert-butylisoxazole is not detailed in the provided search results, a general understanding of the expected spectroscopic features can be inferred from the structure and related compounds.

  • ¹H NMR: The spectrum would be expected to show a singlet for the tert-butyl protons, a singlet for the isoxazole ring proton, and a broad singlet for the amino protons.

  • ¹³C NMR: The spectrum would show distinct signals for the quaternary carbon and methyl carbons of the tert-butyl group, as well as signals for the carbons of the isoxazole ring.

  • IR Spectroscopy: Characteristic peaks would be observed for the N-H stretching of the amino group, C=N and C=C stretching of the isoxazole ring, and C-H stretching of the tert-butyl group.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (140.18 g/mol ).

Reactivity and Applications in Drug Discovery

3-Amino-5-substituted isoxazoles are versatile intermediates in organic synthesis, particularly in the construction of more complex heterocyclic systems. [15]The amino group can undergo a variety of transformations, including acylation, alkylation, and diazotization, allowing for the introduction of diverse functional groups.

The isoxazole scaffold, and specifically amino-isoxazole derivatives, are of significant interest in drug discovery due to their wide range of biological activities. These include antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. [1][3][5]The presence of the amino group provides a key point for modification to explore structure-activity relationships and optimize pharmacological properties. For instance, 3-amino-5-tert-butylisoxazole has been investigated as a potential CB2 receptor agonist. [7] The broader class of aminoisoxazoles serves as crucial building blocks in the synthesis of compounds targeting a variety of diseases. [15][16]They have been incorporated into kinase inhibitors, which are a major class of anticancer drugs. [17]The ability to readily synthesize and functionalize 3-amino-5-tert-butylisoxazole makes it a valuable tool for medicinal chemists in the development of novel therapeutic agents.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-amino-5-tert-butylisoxazole is classified with the following hazards:

  • H302: Harmful if swallowed. [8][11]* H315: Causes skin irritation. [8][11]* H319: Causes serious eye irritation. [8][9][11]* H335: May cause respiratory irritation. [8] Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [8]* P264: Wash skin thoroughly after handling. [9]* P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

3-Amino-5-tert-butylisoxazole is a valuable and versatile building block in organic and medicinal chemistry. Its synthesis, which requires careful control of reaction conditions to ensure regioselectivity, provides access to a key scaffold for the development of a wide range of biologically active molecules. The continued exploration of the chemistry and applications of 3-amino-5-tert-butylisoxazole and related isoxazole derivatives holds significant promise for the discovery of new and improved therapeutics.

References

  • Advances in isoxazole chemistry and their role in drug discovery. (2025, March 17). Vertex AI Search.
  • Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Vertex AI Search.
  • Advances in isoxazole chemistry and their role in drug discovery - PMC. (2025, March 17). Vertex AI Search.
  • 3-Amino-5-tert-butylisoxazole, 5g, Each - CP Lab Safety. Vertex AI Search.
  • CAS 55809-36-4: 3-Amino-5-tert-butylisoxazole | CymitQuimica. Vertex AI Search.
  • 3-Amino-5-tert-butylisoxazole 97 55809-36-4 - Sigma-Aldrich. Vertex AI Search.
  • A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. Vertex AI Search.
  • 3-Amino-5-tert-butylisoxazole | 55809-36-4 | TCI AMERICA. Vertex AI Search.
  • A review of isoxazole biological activity and present synthetic techniques. Vertex AI Search.
  • 3-Amino-5-tert-butylisoxazole | CAS 55809-36-4 | SCBT - Santa Cruz Biotechnology. Vertex AI Search.
  • Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. Vertex AI Search.
  • Synthesis of 3-amino-5-(t-butyl)isoxazole - PrepChem.com. Vertex AI Search.
  • CS203945B2 - Method of producing 3-amino-5-/tertiary butyl/-isoxazole - Google Patents. Vertex AI Search.
  • ChemInform Abstract: Practical Synthesis of 3-Amino-5-tert-butylisoxazole from 4,4-Dimethyl-3-oxopentanenitrile with Hydroxylamine. - ResearchGate. (2025, August 7). Vertex AI Search.
  • 3-Amino-5-methylisoxazole synthesis - ChemicalBook. Vertex AI Search.
  • 3-Isoxazolamine, 5-(1,1-dimethylethyl)- | C7H12N2O | CID - PubChem. Vertex AI Search.
  • A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles - SciELO. Vertex AI Search.
  • Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication - ResearchGate. Vertex AI Search.
  • Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. (2020, August 4). Vertex AI Search.
  • Features of 3-amino-5-methylisoxazole in heterocyclizations involving pyruvic acids. Vertex AI Search.
  • Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides - MDPI. (2022, May 20). Vertex AI Search.
  • Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids - PSE Community.org. (2024, March 14). Vertex AI Search.
  • Behaviour of 3-amino-5-methylisoxazole and... | Download Scientific Diagram - ResearchGate. Vertex AI Search.
  • 3-(5-)-Amino-o-diarylisoxazoles: regioselective synthesis and antitubulin activity - PubMed. (2014, February 12). Vertex AI Search.
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC. Vertex AI Search.
  • 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation - PMC. Vertex AI Search.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI. (2023, April 25). Vertex AI Search.

Sources

Exploratory

An In-depth Technical Guide to 5-Cyclobutyl-1,2-oxazol-3-amine: A Privileged Scaffold in Medicinal Chemistry

This technical guide provides a comprehensive overview of 5-Cyclobutyl-1,2-oxazol-3-amine, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 5-Cyclobutyl-1,2-oxazol-3-amine, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its fundamental molecular properties, plausible synthetic routes, and the broader context of its potential applications, grounded in the established importance of the 3-amino-1,2-oxazole scaffold in medicinal chemistry.

Core Molecular Attributes

5-Cyclobutyl-1,2-oxazol-3-amine is a small molecule featuring a five-membered 1,2-oxazole (isoxazole) ring, substituted with a cyclobutyl group at the 5-position and an amine group at the 3-position. These features contribute to a unique combination of steric and electronic properties that make it an attractive building block in the design of novel therapeutic agents.

PropertyValueSource
Molecular Formula C₇H₁₀N₂O[1][2][3]
Molecular Weight 138.17 g/mol [1][3]
Monoisotopic Mass 138.07932 Da[2]
CAS Number 1229454-63-0[1][3]
Predicted XlogP 1.1[2]
SMILES C1CC(C1)C2=CC(=NO2)N[2]
InChI InChI=1S/C7H10N2O/c8-7-4-6(10-9-7)5-2-1-3-5/h4-5H,1-3H2,(H2,8,9)[2]

Storage and Handling: Commercially available sources recommend storing 5-Cyclobutyl-1,2-oxazol-3-amine sealed in a dry environment at 2-8°C.[3]

The 3-Amino-1,2-oxazole Motif: A Cornerstone in Drug Discovery

The 1,2-oxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[4][5] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and analgesic properties. The 3-amino-1,2-oxazole moiety, in particular, serves as a versatile pharmacophore that can engage in various non-covalent interactions with biological targets. The amino group can act as a hydrogen bond donor, while the nitrogen and oxygen atoms of the isoxazole ring can act as hydrogen bond acceptors. This electronic distribution makes the scaffold an excellent starting point for the rational design of enzyme inhibitors and receptor modulators.

The incorporation of a cyclobutyl group at the 5-position introduces a lipophilic and conformationally constrained element. This can be advantageous for enhancing binding affinity to target proteins by exploring hydrophobic pockets and for improving pharmacokinetic properties such as metabolic stability.

Synthetic Strategies for 3-Amino-5-substituted-1,2-oxazoles

One common and effective strategy is the reaction of a β-ketoester or a related three-carbon component with hydroxylamine.[6] This can be adapted for the synthesis of the target molecule as outlined in the workflow below.

Caption: Plausible synthetic workflow for 5-Cyclobutyl-1,2-oxazol-3-amine.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl 2-cyano-3-cyclobutyl-3-oxopropanoate

  • To a solution of ethyl cyanoacetate in a suitable aprotic solvent (e.g., tetrahydrofuran), add a non-nucleophilic base (e.g., sodium hydride) at 0°C.

  • Stir the mixture for 30 minutes, then add cyclobutylacetyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of Ethyl 3-amino-5-cyclobutyl-1,2-oxazole-4-carboxylate

  • Dissolve the ethyl 2-cyano-3-cyclobutyl-3-oxopropanoate and hydroxylamine hydrochloride in ethanol.

  • Add a base (e.g., sodium acetate) and reflux the mixture for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by recrystallization or column chromatography.

Step 3: Synthesis of 5-Cyclobutyl-1,2-oxazole-3-carboxylic acid

  • To a solution of ethyl 3-amino-5-cyclobutyl-1,2-oxazole-4-carboxylate in a mixture of ethanol and water, add an excess of sodium hydroxide.

  • Heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture and acidify with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry under vacuum.

Step 4: Synthesis of 5-Cyclobutyl-1,2-oxazol-3-amine via Curtius Rearrangement

  • To a solution of 5-cyclobutyl-1,2-oxazole-3-carboxylic acid in an inert solvent (e.g., toluene), add triethylamine and diphenylphosphoryl azide (DPPA).

  • Heat the mixture to reflux for 1-2 hours.

  • Add tert-butanol and continue to reflux for an additional 12-16 hours to form the Boc-protected amine.

  • Cool the reaction mixture, remove the solvent, and purify the intermediate by column chromatography.

  • Treat the Boc-protected amine with a strong acid (e.g., trifluoroacetic acid) in a suitable solvent (e.g., dichloromethane) to afford the final product, 5-Cyclobutyl-1,2-oxazol-3-amine.

Potential Applications in Drug Discovery

The structural features of 5-Cyclobutyl-1,2-oxazol-3-amine make it a compelling candidate for lead generation and optimization in various therapeutic areas. The broader class of 3-amino-1,2-oxazole derivatives has been explored for a multitude of pharmacological activities.

  • Anticancer Activity: Many isoxazole-containing compounds have demonstrated potent anticancer properties. For instance, diarylisoxazoles have been identified as microtubule destabilizing agents, and other derivatives have shown efficacy against various cancer cell lines.[7][8]

  • Antimicrobial and Antifungal Activity: The isoxazole nucleus is a key component of several antimicrobial drugs.[4] The development of novel isoxazole derivatives continues to be a promising avenue for combating infectious diseases.

  • Anti-inflammatory and Analgesic Effects: Certain 5-aminoalkylisoxazoles have been reported to possess potent anti-inflammatory and analgesic activities.[9]

  • Neuroactive Properties: Amino-functionalized 1,2-oxazole derivatives, such as muscimol and ibotenic acid, are known to be active on receptors in the central nervous system.[6]

The introduction of the cyclobutyl moiety in 5-Cyclobutyl-1,2-oxazol-3-amine can be hypothesized to modulate these activities, potentially leading to enhanced potency, selectivity, or improved pharmacokinetic profiles. For example, novel oxazole derivatives containing a cyclobutyl group have been investigated for their antimycobacterial activity.

Spectroscopic Characterization (Predicted)

While experimental spectra for 5-Cyclobutyl-1,2-oxazol-3-amine are not publicly available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR: The spectrum would be expected to show signals for the cyclobutyl protons, a singlet for the proton on the isoxazole ring, and a broad singlet for the amine protons.

  • ¹³C NMR: Characteristic signals for the carbons of the cyclobutyl ring and the isoxazole ring would be present. The carbon bearing the amino group (C3) and the carbon attached to the cyclobutyl group (C5) would have distinct chemical shifts.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (138.17 g/mol ). Predicted m/z values for common adducts include [M+H]⁺ at 139.08660 and [M+Na]⁺ at 161.06854.[2]

Conclusion and Future Directions

5-Cyclobutyl-1,2-oxazol-3-amine represents a valuable building block for medicinal chemistry and drug discovery. Its synthesis is achievable through established chemical transformations, and the inherent biological potential of the 3-amino-1,2-oxazole scaffold makes it a prime candidate for inclusion in screening libraries and for the development of novel therapeutic agents. Future research should focus on the development and optimization of a scalable synthetic route, as well as the comprehensive biological evaluation of this compound and its derivatives across a range of disease models. The unique combination of the privileged isoxazole core and the conformationally rigid cyclobutyl substituent warrants further investigation into its potential as a next-generation therapeutic.

References

  • Kano, H., Adachi, I., Kido, R., & Hirose, K. (1967). Isoxazoles. XVIII. Synthesis and Pharmacological Properties of 5-Aminoalkyl- and 3-Aminoalkylisoxazoles and Related Derivatives. Journal of Medicinal Chemistry, 10(3), 411–418.
  • Tsygankov, A. A., et al. (2014). 3-(5-)-Amino-o-diarylisoxazoles: regioselective synthesis and antitubulin activity. European Journal of Medicinal Chemistry, 74, 536-546.
  • PubChemLite. 5-cyclobutyl-1,2-oxazol-3-amine (C7H10N2O). [Link]

  • Gothard, C. M., et al. (2009). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Organic Letters, 11(5), 1083–1086.
  • PubChemLite. 5-cyclobutyl-1,2-oxazol-3-amine (C7H10N2O). [Link]

  • Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line. (2024). Impactfactor.
  • Morozova, M. A., et al. (2020). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry, 8, 589.
  • Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. (2011). Asian Journal of Research in Chemistry.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Taylor & Francis Online.
  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]

  • Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Deriv
  • Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. (2024). Taylor & Francis Online.
  • Chemistry and Pharmacological Applications of 1,3-Oxazoles. (2025).
  • Influence of 3,5-substituted isoxazoles and its derivatives on the platelet aggregation. (2012).
  • Antimycobacterial activity of novel 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(sub)phenyl/pyridylthiourea compounds endowed with high activity toward multidrug-resistant Mycobacterium tuberculosis. (2007). Journal of Antimicrobial Chemotherapy.
  • Chemistry and Pharmacological Applications of 1,3-Oxazoles | Request PDF. (2025).
  • Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent deriv
  • Vilkas, S., et al. (2018). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 14, 2390-2398.
  • Khalfallah, A. (2022). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Journal Marocain de Chimie Hétérocyclique, 21(4), 1-5.

Sources

Foundational

Technical Guide: Solubility & Handling of 5-Cyclobutyl-1,2-oxazol-3-amine

Executive Summary 5-Cyclobutyl-1,2-oxazol-3-amine (also known as 5-cyclobutylisoxazol-3-amine) is a specialized heterocyclic building block used frequently in fragment-based drug discovery (FBDD) and the synthesis of bio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Cyclobutyl-1,2-oxazol-3-amine (also known as 5-cyclobutylisoxazol-3-amine) is a specialized heterocyclic building block used frequently in fragment-based drug discovery (FBDD) and the synthesis of bioactive sulfonamides. While the isoxazole core is polar, the 5-cyclobutyl substituent introduces significant lipophilicity, altering its solubility profile compared to the parent 3-aminoisoxazole.

This guide provides a validated framework for solubilizing, storing, and deploying this compound in biological assays. The core challenge is managing the hydrophobic effect of the cyclobutyl group in aqueous media while maintaining the stability of the weakly basic amine .

Physicochemical Profile & Solubility Logic

To master the solubility of this compound, one must understand the competition between its polar head group and lipophilic tail.

PropertyValue (Approx.)Implication for Solubility
Molecular Weight 138.17 g/mol Small molecule; favors rapid dissolution kinetics.
LogP (Predicted) ~1.5 – 1.8Moderately lipophilic. Significant decrease in water solubility compared to methyl-isoxazole analogs.
pKa (Conjugate Acid) ~2.0 – 2.5CRITICAL: The amine is extremely weakly basic. At physiological pH (7.4), the molecule is >99.9% neutral . It will not protonate to form a soluble cation in standard buffers.
H-Bond Donors 1 (NH₂)Limited capacity to interact with water.
TPSA ~52 ŲModerate polarity, but insufficient to overcome the cyclobutyl hydrophobicity in pure water.
The "Neutrality Trap"

Researchers often assume amines will protonate and dissolve in acidic buffers (pH 4-5). However, due to the electron-withdrawing nature of the isoxazole ring, this amine requires a pH < 2 to fully protonate. Therefore, solubility strategies must treat this compound as a neutral lipophile, not a basic salt.

DMSO Solubility (Stock Solution Preparation)

Dimethyl sulfoxide (DMSO) is the primary solvent for this compound. It disrupts the crystal lattice effectively, allowing for high-concentration stocks.

validated Protocol: 50 mM Stock Preparation
  • Calculation: Determine the mass required.

    • Example: To make 1 mL of 50 mM stock, weigh 6.91 mg .

  • Weighing: Weigh the powder into a sterile, amber glass vial or polypropylene tube.

    • Note: Avoid polystyrene tubes, which can be incompatible with concentrated DMSO over long periods.

  • Solvent Addition: Add high-grade anhydrous DMSO (≥99.9%).

    • Technique: Add the solvent in two steps. Add 50% of the volume, vortex to wet the powder, then add the remaining 50%.

  • Dissolution:

    • Vortex: 30 seconds at medium speed.

    • Sonication: If visible particles remain, sonicate in a water bath at 25°C for 5 minutes. The cyclobutyl group can facilitate tight crystal packing; sonication breaks these lattice interactions.

  • Validation: Inspect against a light source. The solution must be completely clear and colorless to pale yellow.

Stability & Storage[1][2]
  • Hygroscopicity Risk: DMSO absorbs water from the air. Water content >1% can cause the hydrophobic compound to crash out inside the stock vial over time.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) and store at -20°C .

  • Freeze-Thaw: Limit to <3 cycles. If precipitation occurs upon thawing, warm to 37°C and vortex/sonicate before use.

Aqueous Solubility (Biological Assays)

Direct dissolution in water is not recommended due to slow kinetics and the "neutrality trap." The preferred method is the Solvent Spike method.

Protocol: Dilution into Assay Buffer (e.g., PBS pH 7.4)

Target: 100 µM Working Solution (0.2% DMSO final)

  • Preparation: Pre-warm the assay buffer to 25°C or 37°C. Cold buffers decrease solubility.

  • Spiking:

    • Pipette the buffer into the tube first.

    • While vortexing the buffer gently, inject the DMSO stock solution directly into the center of the liquid vortex.

    • Why? This prevents a local high-concentration "cloud" of DMSO/compound from hitting the plastic wall and precipitating.

  • Mixing: Vortex immediately for 10 seconds.

  • Visual Check: Hold the tube up to a light.

    • Clear: Soluble.[1][2] Proceed.

    • Cloudy/Opalescent: Micellar aggregates or precipitation. Do not use.

Troubleshooting: "Crashing Out"

If the compound precipitates at >50 µM in aqueous buffer:

  • Intermediate Dilution: Create a 10x intermediate in 50% DMSO / 50% Water. Then dilute this 1:10 into the final buffer. This "steps down" the solvent strength gradually.

  • Surfactants: Add 0.05% Tween-80 or 0.1% BSA to the assay buffer before adding the compound. The cyclobutyl tail will bind to the hydrophobic domains of BSA or the micelle core of Tween, stabilizing the suspension.

Visual Workflows

Diagram 1: Solubility Decision Tree

This logic flow ensures you choose the correct solubilization strategy based on your required concentration.

SolubilityWorkflow Start Start: Solid Compound (5-Cyclobutyl-1,2-oxazol-3-amine) DMSO Dissolve in Anhydrous DMSO (Target: 50-100 mM) Start->DMSO Check Visual Inspection: Clear Solution? DMSO->Check Sonicate Sonicate (25°C, 5 mins) Check->Sonicate No (Particles) Storage Store Aliquots at -20°C Check->Storage Yes (Clear) Sonicate->Check Aqueous Dilution into Aqueous Buffer (PBS/Media) Storage->Aqueous ConcCheck Target Conc > 50 µM? Aqueous->ConcCheck DirectSpike Direct Spike Method (Max 0.5% DMSO) ConcCheck->DirectSpike No (<50 µM) Stepwise Stepwise Gradient / Co-solvent (Intermediate 50% DMSO or +Tween-80) ConcCheck->Stepwise Yes (>50 µM)

Caption: Decision tree for solubilizing 5-Cyclobutyl-1,2-oxazol-3-amine, prioritizing DMSO stock stability and preventing aqueous precipitation.

Diagram 2: The "Neutrality Trap" (pH vs. Ionization)

Understanding why pH adjustment rarely helps solubility for this specific amine.

Ionization cluster_acid pH 1.0 (Strong Acid) cluster_phys pH 7.4 (Physiological) Protonated Protonated Cation (Soluble) [Isoxazole-NH3]+ Neutral Neutral Species (Lipophilic) Isoxazole-NH2 + Cyclobutyl Protonated->Neutral pKa ~ 2.0 Deprotonation Note Key Insight: At pH 7.4, the compound is NEUTRAL. Solubility depends on LogP (Hydrophobicity), NOT Ionization. Neutral->Note

Caption: Ionization state analysis showing that the compound remains neutral at physiological pH, necessitating lipophilic solubility strategies.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 55284696, 5-cyclobutyl-1,2-oxazol-3-amine. Retrieved March 1, 2026 from [Link]

  • Gaylord Chemical Company (2007). Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin. Retrieved March 1, 2026 from [Link]

Sources

Exploratory

Engineering the sp³-Enriched Chemical Space: A Technical Guide to Cyclobutyl-Containing Heterocyclic Amines in Drug Discovery

Executive Summary In modern drug discovery, the over-reliance on planar, sp²-hybridized heteroaromatic rings has contributed to high clinical attrition rates due to poor solubility and off-target toxicities. As a Senior...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the over-reliance on planar, sp²-hybridized heteroaromatic rings has contributed to high clinical attrition rates due to poor solubility and off-target toxicities. As a Senior Application Scientist navigating lead optimization, I advocate for the strategic incorporation of sp³-enriched aliphatic rings to navigate out of "flatland." Among these, the cyclobutyl ring has emerged as a privileged motif when fused or appended to heterocyclic amines. This whitepaper elucidates the physicochemical causality of cyclobutyl incorporation, details state-of-the-art synthetic protocols, and provides actionable structure-activity relationship (SAR) insights for drug development professionals.

Mechanistic Rationale: The Physicochemical Causality of Cyclobutanes

The decision to incorporate a cyclobutyl ring into a heterocyclic amine scaffold is rarely arbitrary; it is driven by specific pharmacokinetic and pharmacodynamic requirements.

  • Conformational Restriction & Vector Projection: Unlike the highly flexible cyclopentane or the rigid, planar cyclopropane, the cyclobutane ring adopts a unique "puckered" (butterfly) conformation. This geometry provides distinct exit vectors for substituents, effectively locking the basic amine into a favorable binding conformation. By minimizing the entropic penalty upon target engagement, cyclobutyl amines often exhibit superior binding affinities to target proteins[1].

  • Lipophilicity and Metabolic Stability: Cyclobutyl groups are highly lipophilic, making them excellent candidates for occupying deep hydrophobic pockets (e.g., in MCHR1 or PKCθ inhibitors)[2],[1]. However, this increased lipophilicity can introduce metabolic liabilities, specifically CYP450-mediated oxidation at the C3 position of the cyclobutane ring[2]. To counter this, rational design often employs fluorination (e.g., 3,3-difluorocyclobutyl derivatives) to block oxidation while maintaining the steric volume[1].

  • Modulation of Amine Basicity: The strained nature of the cyclobutane ring increases the s-character of its C-C bonds, imparting a subtle electron-withdrawing effect. When placed adjacent to a heterocyclic amine, this can attenuate the amine's pKa. Lowering basicity is a proven strategy to mitigate phospholipidosis and hERG channel inhibition—a common liability for highly basic, lipophilic amines[2].

G A Heterocyclic Amine Scaffold B Cyclobutyl Incorporation A->B Structural Modification C Conformational Restriction B->C Puckered Geometry D Hydrophobic Pocket Occupancy B->D Steric Bulk E Increased Lipophilicity (LogP) B->E sp3 Carbon Enrichment F C3 Metabolic Oxidation Risk E->F CYP450 Liability G Fluorination Strategy F->G Mitigation

Causality network of cyclobutyl incorporation in heterocyclic amine drug design.

Synthetic Methodologies: Overcoming the Strain Barrier

The synthesis of highly substituted cyclobutyl heterocyclic amines historically suffered from poor regioselectivity and the inherent thermodynamic instability of strained rings. Recent literature highlights two transformative approaches:

  • Biocatalytic C-H Functionalization: Engineered cytochrome P450BM3 variants now enable the direct, regioselective hydroxylation of unactivated cyclobutylamine derivatives[3]. This provides chiral, oxidized cyclobutyl building blocks that can be seamlessly coupled to heterocyclic cores[4].

  • Photoredox Strain-Release Cascades: Bicyclo[1.1.0]butanes (BCBs) serve as highly strained radical acceptors. Using α-silylamines as radical donors under photoredox catalysis triggers a strain-release/[3,3]-rearrangement cascade, yielding complex 1,1,3-trisubstituted cyclobutyl amines[5].

Experimental Workflow: P450BM3-Mediated Hydroxylation of Cyclobutylamines

To ensure a self-validating experimental design, the following protocol details the biocatalytic hydroxylation of cyclobutylamine. The causality behind each step is critical for reproducibility and yield optimization.

Step-by-Step Protocol:

  • Substrate Protection (N-Boc Derivatization): Synthesize or obtain N-Boc-cyclobutylamine.

    • Causality: Free amines strongly coordinate to the heme iron of P450 enzymes, poisoning the catalyst. The bulky tert-butyloxycarbonyl (Boc) group prevents this coordination and provides the steric bulk necessary for proper orientation and binding within the engineered enzyme's active site[3].

  • Biocatalyst Preparation: Express the engineered P450BM3 variant in E. coli BL21(DE3). Harvest the cells, lyse via sonication in potassium phosphate buffer (pH 8.0), and clarify by centrifugation to obtain the cell-free extract.

  • Reaction Matrix Assembly: In a baffled flask, combine the cell-free extract (yielding ~1-2 μM P450BM3) with N-Boc-cyclobutylamine (10 mM final concentration)[3].

  • Cofactor Regeneration System: Add an NADPH regeneration system consisting of glucose-6-phosphate (20 mM), NADP+ (0.5 mM), and glucose-6-phosphate dehydrogenase (2 U/mL).

    • Causality: P450 enzymes require stoichiometric electron equivalents. Recycling NADPH in situ prevents product inhibition, drives the reaction forward, and drastically reduces reagent costs[3].

  • Incubation & Aeration: Incubate the mixture at 30°C with orbital shaking (200 rpm) for 24 hours.

    • Causality: Molecular oxygen is the terminal oxidant in this catalytic cycle. Baffled flasks and vigorous shaking maximize the gas-liquid mass transfer of O₂ into the aqueous buffer.

  • Extraction & Isolation: Quench the reaction with ethyl acetate. Extract the organic layer, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the resulting cis/trans-2-hydroxy and 3-hydroxy regioisomers via silica gel chromatography[3].

Workflow N1 1. Substrate Prep N-Boc-Cyclobutylamine N3 3. Reaction Matrix NADPH Regen System + O2 N1->N3 N2 2. Biocatalyst Engineered P450BM3 Lysate N2->N3 N4 4. C-H Oxidation Regioselective Hydroxylation N3->N4 30°C, 24h, 200 rpm N5 5. Product Isolation cis/trans-2-OH & 3-OH Isomers N4->N5 EtOAc Extraction

Step-by-step experimental workflow for P450BM3-mediated cyclobutylamine hydroxylation.

Structure-Activity Relationship (SAR) Data Summary

The table below synthesizes the comparative advantages of cyclobutyl incorporation against other common structural motifs in heterocyclic amine drug design, summarizing quantitative and qualitative data from recent medicinal chemistry campaigns[2],[1],[6].

Substituent MotifConformational FlexibilityTypical Target LogP ImpactMetabolic LiabilityPrimary Medicinal Chemistry Application
gem-DimethylHigh (rotatable bonds)Moderate (+0.8 to +1.0)Low (blocks specific site)Simple steric bulk, blocking local metabolism
CyclopropylLow (rigid, planar)Moderate (+1.0 to +1.2)LowAromatic ring bioisostere, increasing rigidity
Cyclobutyl Low (puckered, butterfly) High (+1.5 to +2.0) Moderate (C3 oxidation) Hydrophobic pocket filling, vector projection
3,3-DifluorocyclobutylLow (puckered)Moderate (+1.2 to +1.6)Low (blocked C3)Metabolically stable cyclobutyl bioisostere
OxetaneLow (puckered)Low (-0.5 to +0.2)LowReducing lipophilicity and basicity (pKa)
References

*[2] 2 - nih.gov *[1]1 - nih.gov *[3]3 - acs.org *[4]4 - acs.org *[6]6 - mdpi.com *[5]5 - nih.gov

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Synthesis of 5-Cyclobutyl-1,2-oxazol-3-amine

Abstract & Strategic Overview The isoxazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for amide bonds and carboxylic acids in various kinase inhibitors and GPCR ligands. Specific...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The isoxazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for amide bonds and carboxylic acids in various kinase inhibitors and GPCR ligands. Specifically, 5-cyclobutyl-1,2-oxazol-3-amine represents a valuable intermediate where the cyclobutyl group provides unique sp³ character and metabolic stability compared to linear alkyl chains.

This application note details a robust, two-step synthetic protocol converting cyclobutyl acetylene to the target 3-aminoisoxazole. Unlike condensation methods involving


-ketonitriles—which often suffer from pH-dependent regioselectivity issues (yielding mixtures of 3-amino and 5-amino isomers)—this protocol utilizes the alkynyl nitrile  intermediate. This route locks the carbon skeleton early, ensuring high regiochemical fidelity for the 3-amino-5-substituted isomer via a controlled nucleophilic attack by hydroxylamine.
Core Synthetic Strategy
  • C-C Bond Formation: Lithiation of cyclobutyl acetylene followed by electrophilic trapping with p-toluenesulfonyl cyanide (TsCN) to generate 3-cyclobutylpropiolonitrile .

  • Heterocyclization: Regioselective [3+2] annulation of the alkynyl nitrile with hydroxylamine to yield 5-cyclobutyl-1,2-oxazol-3-amine .

Retrosynthetic Analysis & Reaction Scheme

The synthesis relies on the latent reactivity of the terminal alkyne. The retrosynthetic disconnection reveals the alkynyl nitrile as the linchpin intermediate, which can be accessed directly from the alkyne.

Retrosynthesis Target 5-Cyclobutyl-1,2-oxazol-3-amine (Target) Intermediate 3-Cyclobutylpropiolonitrile (Key Intermediate) Target->Intermediate Cyclization (NH2OH) Starting Cyclobutyl Acetylene (Starting Material) Intermediate->Starting Cyanation (n-BuLi, TsCN)

Figure 1: Retrosynthetic strategy highlighting the key alkynyl nitrile intermediate.

Experimental Protocols

Step 1: Synthesis of 3-Cyclobutylpropiolonitrile

This step installs the nitrile handle required for the subsequent formation of the 3-amino group. We utilize p-toluenesulfonyl cyanide (TsCN) as a safer, solid alternative to volatile cyanogen halides or toxic phenyl cyanate.

Reagents:

  • Cyclobutyl acetylene (1.0 equiv)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 equiv)

  • p-Toluenesulfonyl cyanide (TsCN) (1.1 equiv)

  • Tetrahydrofuran (THF), anhydrous (0.2 M concentration relative to alkyne)

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Cool the system to -78 °C using a dry ice/acetone bath.

  • Lithiation: Charge the flask with anhydrous THF and cyclobutyl acetylene. Add n-BuLi dropwise via syringe over 15 minutes. The low temperature is critical to prevent polymerization of the lithiated species.

  • Equilibration: Stir the mixture at -78 °C for 45 minutes to ensure complete formation of lithium cyclobutylacetylide.

  • Cyanation: Dissolve TsCN in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.

    • Note: Exothermic reaction.[1] Maintain internal temperature below -70 °C during addition.

  • Warming: Allow the reaction to warm slowly to room temperature (RT) over 2 hours. Stir at RT for an additional hour.

  • Quench: Quench the reaction with saturated aqueous NH₄Cl solution.

  • Workup: Extract the aqueous layer with diethyl ether (3x). Combine organic layers, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via silica gel flash chromatography (Hexanes/EtOAc gradient). The product, 3-cyclobutylpropiolonitrile , is typically a colorless to pale yellow oil.

Step 2: Cyclization to 5-Cyclobutyl-1,2-oxazol-3-amine

The reaction of alkynyl nitriles with hydroxylamine is highly regioselective. The amine nitrogen of hydroxylamine attacks the electrophilic nitrile carbon to form an amidoxime intermediate, which then undergoes 5-endo-dig cyclization (oxygen attacking the alkyne) to close the ring.

Reagents:

  • 3-Cyclobutylpropiolonitrile (1.0 equiv)

  • Hydroxylamine hydrochloride (NH₂OH[1]·HCl) (1.5 equiv)

  • Sodium Hydroxide (NaOH), 10% aqueous solution (2.0 equiv)

  • Ethanol (EtOH) / Water (1:1 v/v)

Protocol:

  • Preparation: In a round-bottom flask, dissolve hydroxylamine hydrochloride in the EtOH/Water mixture.

  • Activation: Add the 10% NaOH solution dropwise to the hydroxylamine solution at 0 °C. Stir for 10 minutes to generate the free base.

    • Critical Control: The pH should be maintained between 7.5 and 8.5 . If the pH is too high (>10), side reactions or competing cyclization modes may occur.

  • Addition: Add the 3-cyclobutylpropiolonitrile (dissolved in a small amount of EtOH) to the reaction mixture.

  • Reaction: Heat the mixture to 60 °C and stir for 4–6 hours. Monitor consumption of the nitrile by TLC or LC-MS.

  • Workup: Cool to RT. Remove ethanol under reduced pressure.

  • Extraction: Extract the remaining aqueous residue with Ethyl Acetate (3x). The 3-aminoisoxazole is moderately polar; ensure thorough extraction.

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Heptane or purify via column chromatography (DCM/MeOH) to yield 5-cyclobutyl-1,2-oxazol-3-amine as an off-white solid.

Analytical Data & Validation

ParameterExpected Value / ObservationNotes
Appearance Off-white to pale yellow solidCrystalline form preferred for stability.
¹H NMR (DMSO-d₆)

5.85 (s, 1H, isoxazole-H4)
Characteristic singlet for the 4-H proton.
¹H NMR (DMSO-d₆)

5.30 (br s, 2H, -NH₂)
Broad exchangeable signal for the amine.
¹H NMR (DMSO-d₆)

3.45 (m, 1H), 1.8-2.3 (m, 6H)
Cyclobutyl methine and methylene protons.
LC-MS (ESI+) [M+H]⁺ = 139.1Consistent with formula C₇H₁₀N₂O.
Regioselectivity >95% 3-amino isomerConfirmed by NOE interaction between H4 and Cyclobutyl protons.

Mechanism & Regioselectivity Logic

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via an amidoxime intermediate .

Mechanism Step1 Alkynyl Nitrile (R-C≡C-CN) Step2 Amidoxime Intermediate (R-C≡C-C(NH2)=NOH) Step1->Step2 + NH2OH (Nucleophilic attack on CN) Step3 5-endo-dig Cyclization (O-attack on Alkyne) Step2->Step3 Tautomerization Final 5-Cyclobutyl-1,2-oxazol-3-amine Step3->Final Ring Closure

Figure 2: Mechanistic pathway ensuring the formation of the 3-amino-5-substituted isomer.

Why this route? Direct reaction of


-ketonitriles with hydroxylamine often yields the 5-aminoisoxazole  as the major product under thermodynamic control (high temperature/pH). By starting with the alkynyl nitrile, the nitrogen of hydroxylamine is forced to attack the nitrile carbon first (forming the amidoxime), and the oxygen is positioned to close the ring at the 5-position. This "kinetic locking" guarantees the 3-amino regiochemistry.

Safety & Handling

  • Cyclobutyl Acetylene: Like all terminal alkynes, it is flammable. Ensure all equipment is grounded to prevent static discharge.[2] Store under inert atmosphere to prevent autoxidation.

  • p-Toluenesulfonyl Cyanide (TsCN): Liberates cyanide ions upon decomposition. Handle in a well-ventilated fume hood. Bleach (sodium hypochlorite) should be available to neutralize any spills or waste streams containing cyanide residues.

  • Hydroxylamine: Can be explosive if heated to dryness or in the presence of metal ions. Use the hydrochloride salt and neutralize in situ. Do not concentrate the reaction mixture to complete dryness if residual hydroxylamine is suspected.

References

  • Regioselective Synthesis of 3-Aminoisoxazoles: Johnson, L., Powers, J., Ma, F., et al.[3] "A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles." Synthesis, 2013, 45, 171-173.[3]

  • Alkynyl Nitrile Synthesis: "Alkynes to Nitriles - Chemistry Steps." Chemistry Steps, 2024.

  • General Isoxazole Methodology: "Synthesis of 3,5-disubstituted isoxazoles." Organic Chemistry Portal.

  • Mechanistic Insight: "Reaction mechanisms of the reaction between nitriles and hydroxylamine." Organic & Biomolecular Chemistry, RSC Publishing.

Sources

Application

Amide coupling conditions for 5-Cyclobutylisoxazol-3-amine

The "Weak Nucleophile" Dilemma in Isoxazole Chemistry The incorporation of the isoxazole motif is a cornerstone strategy in modern medicinal chemistry, frequently utilized to improve metabolic stability and modulate phys...

Author: BenchChem Technical Support Team. Date: March 2026

The "Weak Nucleophile" Dilemma in Isoxazole Chemistry

The incorporation of the isoxazole motif is a cornerstone strategy in modern medicinal chemistry, frequently utilized to improve metabolic stability and modulate physicochemical properties. However, coupling carboxylic acids with 3-aminoisoxazoles—specifically 5-cyclobutylisoxazol-3-amine —presents a notorious synthetic bottleneck.

Mechanistic Causality: Standard amide coupling conditions (e.g., EDC/HOBt or HATU/DIPEA) rely on the formation of an active ester (such as an OAt or OBt ester) which is subsequently attacked by an amine. The 3-amino group on the isoxazole ring is exceptionally electron-deficient. The lone pair on the exocyclic nitrogen is highly delocalized into the heteroaromatic


-system, a withdrawal effect compounded by the adjacent highly electronegative oxygen and nitrogen atoms of the ring. Consequently, 5-cyclobutylisoxazol-3-amine is an extremely poor nucleophile. When subjected to standard active esters, the weak amine fails to attack rapidly, leading to the hydrolysis or non-productive rearrangement of the active ester (e.g., N-acylurea formation) rather than the desired amide bond[1].

To overcome this thermodynamic and kinetic barrier, the electrophilicity of the acylating agent must be drastically increased, or the reaction must be driven by nucleophilic catalysis.

Strategic Selection of Coupling Conditions

Extensive process development literature dictates that the successful acylation of unreactive heteroaromatic amines requires either the generation of an ultra-reactive acid chloride or the use of Propylphosphonic anhydride (T3P) in the presence of pyridine[2].

Pyridine is a non-negotiable component in the T3P methodology for this substrate. Unlike sterically hindered bases like DIPEA, pyridine acts as a nucleophilic catalyst, forming a transient, highly reactive acylpyridinium intermediate that accelerates the acylation of the weak 3-aminoisoxazole nucleophile[3],[4].

Comparative Data for 5-Cyclobutylisoxazol-3-amine Amidation
Coupling ReagentBaseSolventTempTypical YieldMechanistic Outcome
EDC / HOBt DIPEADMFRT< 15%Active ester hydrolyzes or rearranges before the weak amine can attack.
HATU DIPEADMF60 °C20 - 40%Sluggish reaction; elevated temperatures lead to guanidinylation side-products.
T3P (50% in EtOAc) PyridineEtOAc/ACN0 °C to RT85 - 95% Highly electrophilic mixed anhydride; pyridine acts as a nucleophilic catalyst.
Oxalyl Chloride PyridineDCM0 °C to RT75 - 90% Maximum electrophilicity; ideal for sterically hindered carboxylic acids.

Workflow and Mechanistic Visualization

DecisionTree Start Target: Amide Coupling of 5-Cyclobutylisoxazol-3-amine Step1 Is the carboxylic acid sterically hindered? Start->Step1 T3P Method A: T3P (50% in EtOAc) Pyridine, 0 °C to RT (Mild, High Yield) Step1->T3P No (Standard/Aryl) AcidChloride Method B: Acid Chloride (COCl)2, DMF (cat.), DCM then Pyridine, RT (Harsh, Highly Reactive) Step1->AcidChloride Yes (Tertiary/Ortho) Success1 Desired Amide (>85% Yield) T3P->Success1 Success2 Desired Amide (70-85% Yield) AcidChloride->Success2

Caption: Decision matrix for selecting the optimal amide coupling method for 3-aminoisoxazoles.

Pathway Acid Carboxylic Acid + Pyridine MixedAnhydride Highly Electrophilic Mixed Anhydride Acid->MixedAnhydride Activation T3P T3P Reagent T3P->MixedAnhydride Product Amide Product MixedAnhydride->Product Nucleophilic Attack Amine 5-Cyclobutylisoxazol- 3-amine Amine->Product

Caption: Mechanistic pathway of T3P-mediated activation and coupling with weak nucleophiles.

Self-Validating Experimental Protocols

Protocol A: T3P-Mediated Coupling (Recommended Standard)

This method is highly recommended for standard aliphatic and aryl carboxylic acids due to its mild nature, high functional group tolerance, and water-soluble byproducts[1].

Step-by-Step Methodology:

  • Reagent Charging: To a dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 equiv) and 5-cyclobutylisoxazol-3-amine (1.1 equiv).

  • Solvation: Suspend the reagents in a 1:1 mixture of anhydrous Ethyl Acetate (EtOAc) and Acetonitrile (ACN) to achieve a 0.2 M concentration.

  • Base Addition: Add Pyridine (3.0 equiv) in a single portion.

    • Validation Checkpoint 1: The mixture should transition to a homogenous, clear solution upon the addition of pyridine. If the acid remains insoluble, gently warm to 40 °C before proceeding.

  • Activation: Cool the reaction mixture to 0 °C using an ice-water bath. Dropwise add T3P (50% wt. solution in EtOAc, 1.5 equiv) over 10 minutes[3],[4].

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours under an inert atmosphere (N₂).

    • Validation Checkpoint 2: Monitor via LCMS. The mass of the highly electrophilic mixed anhydride intermediate may occasionally be observed if the amine attack is rate-limiting. Complete consumption of the starting acid indicates successful activation.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (equal volume to the reaction solvent). Vigorously stir for 15 minutes. Extract the aqueous layer with EtOAc (3 × 20 mL).

  • Washing & Drying: Wash the combined organic layers with 1N HCl (to remove excess pyridine), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography using a Hexanes/EtOAc gradient to yield the pure amide.

Protocol B: Acid Chloride Method (For Sterically Hindered Acids)

When the carboxylic acid contains a quaternary


-carbon or severe ortho-substitution, T3P activation may be too slow. The acid chloride method forces the reaction via maximum electrophilicity.

Step-by-Step Methodology:

  • Acid Activation: In a flame-dried flask under N₂, dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM (0.2 M). Add a catalytic amount of DMF (0.05 equiv).

  • Chlorination: Cool the solution to 0 °C. Dropwise add Oxalyl Chloride (1.2 equiv).

    • Validation Checkpoint 1: Immediate gas evolution (CO and CO₂) serves as visual confirmation of the Vilsmeier-Haack activation mechanism.

  • Maturation: Stir at room temperature for 2 hours.

    • Validation Checkpoint 2: To confirm complete conversion, quench a 10

      
      L aliquot in 1 mL of Methanol. LCMS analysis should show 100% conversion to the corresponding methyl ester.
      
  • Concentration: Concentrate the mixture in vacuo to completely remove unreacted oxalyl chloride and HCl gas.

  • Coupling: Redissolve the crude acid chloride in anhydrous DCM (0.2 M) and cool to 0 °C. In a separate vial, dissolve 5-cyclobutylisoxazol-3-amine (1.0 equiv) and Pyridine (2.5 equiv) in a minimum volume of DCM. Add this amine/base solution dropwise to the acid chloride.

  • Completion: Stir at room temperature for 4–6 hours.

  • Workup: Dilute with additional DCM, wash sequentially with saturated aqueous NaHCO₃, water, and brine. Dry over MgSO₄, filter, and concentrate in vacuo prior to chromatographic purification.

References

1.[4] Title: US11970485B2 - RET kinase inhibitors Source: Google Patents URL:

2.[3] Title: WO2017019804A2 - Compounds and methods for kinase modulation, and indications therefor Source: Google Patents URL:

3.[2] Title: US9862675B1 - Method of N-formylating amines with a phosphonic anhydride Source: Google Patents URL:

4.[1] Title: Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Sources

Method

Application Note: Preparation of Sulfonamide Derivatives from 5-Cyclobutyl-1,2-oxazol-3-amine

Abstract & Strategic Overview This guide details the synthetic protocols for derivatizing 5-Cyclobutyl-1,2-oxazol-3-amine (CAS: 1354020-05-9) into sulfonamide scaffolds. While structurally analogous to the antibiotic sul...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This guide details the synthetic protocols for derivatizing 5-Cyclobutyl-1,2-oxazol-3-amine (CAS: 1354020-05-9) into sulfonamide scaffolds. While structurally analogous to the antibiotic sulfamethoxazole, the 5-cyclobutyl moiety introduces distinct steric and lipophilic properties that necessitate modified handling compared to 5-methyl analogs.

Key Technical Challenge: The exocyclic amine at the C3 position of the isoxazole ring exhibits reduced nucleophilicity due to the electron-withdrawing nature of the heteroaromatic system. Consequently, standard Schotten-Baumann conditions (aqueous base) often suffer from competitive hydrolysis of the sulfonyl chloride.

Solution: We present two validated methodologies:

  • Method A (The Pyridine Standard): A robust, homogeneous phase reaction ideal for unreactive substrates.

  • Method B (The Catalytic Route): A DCM/DMAP approach designed for ease of workup and scale-up.

Retrosynthetic Analysis & Mechanism

The transformation relies on the nucleophilic attack of the exocyclic amine (1) on the sulfur center of the sulfonyl chloride (2). The reaction proceeds via an addition-elimination mechanism, passing through a trigonal bipyramidal transition state.[1]

Critical Mechanistic Insight: The Bis-Sulfonylation Trap

A common pitfall in sulfonylation of primary aromatic amines is the formation of the bis-sulfonamide impurity (


). The mono-sulfonamide product is more acidic (pKa ~6-7) than the starting amine; however, under highly basic conditions, the deprotonated mono-sulfonamide can compete as a nucleophile.

Control Strategy:

  • Stoichiometry: Strictly control Sulfonyl Chloride equivalents (1.05 – 1.1 eq).

  • Temperature: Maintain low temperatures (

    
    ) to kinetically favor mono-substitution.
    

ReactionMechanism Start 5-Cyclobutyl-1,2-oxazol-3-amine Inter Tetrahedral Intermediate Start->Inter + R-SO2-Cl Base R_Cl Sulfonyl Chloride (R-SO2-Cl) R_Cl->Inter Prod Target Sulfonamide Inter->Prod - HCl Side Bis-Sulfonamide (Impurity) Prod->Side + Excess R-SO2-Cl (Over-reaction)

Figure 1: Reaction pathway highlighting the primary conversion and the potential bis-sulfonylation side reaction.

Experimental Protocols

Materials & Reagents
ReagentEquiv.[1][2][3][4][5]RoleGrade
5-Cyclobutyl-1,2-oxazol-3-amine 1.0Substrate>97% Purity
Aryl/Alkyl Sulfonyl Chloride 1.1ElectrophileReagent Grade
Pyridine SolventSolvent/BaseAnhydrous (<0.05% H2O)
DMAP 0.1Catalyst99%
Dichloromethane (DCM) SolventSolventAnhydrous
Method A: The Pyridine Route (Standard)

Recommended for initial screening and small-scale (<1g) synthesis.

Principle: Pyridine acts as both the solvent and the proton scavenger. It forms a reactive


-sulfonylpyridinium intermediate that accelerates the attack by the amine.
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Charge the flask with 5-Cyclobutyl-1,2-oxazol-3-amine (1.0 mmol) and anhydrous Pyridine (5.0 mL/mmol). Stir until fully dissolved.

  • Addition: Cool the solution to 0°C using an ice bath. Add the Sulfonyl Chloride (1.1 mmol) portion-wise over 10 minutes.

    • Note: Exotherm is expected; addition rate controls temperature.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir for 4–12 hours.

    • Monitoring: Check TLC (EtOAc/Hexane 1:1). The starting amine (polar) should disappear; the product is usually less polar.

  • Quench & Workup:

    • Pour the reaction mixture into 10 volumes of ice-cold 1M HCl .

    • Why? This converts excess pyridine into water-soluble pyridinium hydrochloride and precipitates the sulfonamide (which is insoluble in acidic water).

    • Stir vigorously for 20 minutes.

  • Isolation: Filter the precipitate. Wash the cake with water (

    
    ) and cold hexanes (
    
    
    
    ).
Method B: The Catalytic Route (DCM/DMAP)

Recommended for scale-up (>1g) or acid-sensitive substrates.

Principle: Uses a non-nucleophilic base (TEA) and a nucleophilic catalyst (DMAP) to activate the sulfonyl chloride in a non-polar solvent.

  • Setup: Charge a flask with 5-Cyclobutyl-1,2-oxazol-3-amine (1.0 equiv), DMAP (0.1 equiv), and Triethylamine (1.5 equiv) in anhydrous DCM (10 mL/g).

  • Addition: Cool to 0°C. Add Sulfonyl Chloride (1.1 equiv) dropwise as a solution in minimal DCM.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT overnight.

  • Workup:

    • Dilute with DCM.

    • Wash sequentially with:

      • 1M HCl (removes DMAP/TEA).

      • Sat. NaHCO3 (removes unreacted sulfonyl chloride as sulfonate).

      • Brine.

    • Dry over MgSO4, filter, and concentrate in vacuo.

Troubleshooting & Purification Logic

Scenario: Bis-Sulfonylation Detected

If LC-MS or NMR shows the bis-sulfonamide impurity, do not discard the batch.

  • Corrective Action: Reflux the crude mixture in Ethanol/2M NaOH (1:1) for 30 minutes.

  • Mechanism: The second sulfonyl group is kinetically labile. Basic hydrolysis selectively cleaves the electron-deficient bis-sulfonamide back to the desired mono-sulfonamide without degrading the isoxazole ring.

Purification Workflow

The following decision tree guides the purification process based on crude purity.

PurificationLogic Crude Crude Product Precip Did it precipitate in 1M HCl? Crude->Precip Filter Filter & Wash (H2O/Hexane) Precip->Filter Yes Extract Extract with EtOAc Wash with Brine Precip->Extract No Purity Check Purity (TLC/NMR) Filter->Purity Extract->Purity Recryst Recrystallize (EtOH/H2O) Purity->Recryst >90% Column Flash Chromatography (DCM/MeOH) Purity->Column <90% Final Pure Sulfonamide Recryst->Final Column->Final

Figure 2: Purification decision tree ensuring high-purity isolation.

Characterization Standards

To validate the structure, ensure the following spectral signatures are present:

  • 1H NMR (DMSO-d6):

    • 
       10.5–11.5 ppm (s, 1H):  Sulfonamide NH (Exchangeable with D2O). Diagnostic peak.
      
    • 
       6.0–6.5 ppm (s, 1H):  Isoxazole C4-H.
      
    • 
       3.5–3.8 ppm (m, 1H):  Cyclobutyl methine (CH).
      
    • 
       1.8–2.4 ppm (m, 6H):  Cyclobutyl methylene protons.
      
  • Mass Spectrometry (ESI): Look for

    
     and 
    
    
    
    . Sulfonamides ionize well in negative mode.

References

  • General Mechanism of Sulfonamide Synthesis

    • BenchChem Technical Guides. "An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group." BenchChem. Accessed 2026.

  • Synthesis of Isoxazole Sulfonamides (Sulfamethoxazole Analogs)

    • Creative Biolabs. "Sulfamethoxazole Synthesis Service."[6]

  • Reactivity of 3-Aminoisoxazoles

    • Organic Letters.[5] "Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines."[7] Org. Lett. 2009.[5]

  • Journal of Organic Chemistry. "Selective Mono-Sulfonylation of Primary Amines.

(Note: The specific synthesis of the 5-cyclobutyl derivative follows the established precedent of the 5-methyl analog, Sulfamethoxazole, as documented in standard pharmaceutical chemistry texts.)

Sources

Application

Application Note: Precision Synthesis of 5-Cyclobutylisoxazoles

Topic: Reagents for cyclocondensation to form 5-cyclobutylisoxazoles Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists and Process Development Scientists Abstract The 5-cyclobutylisoxazole m...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reagents for cyclocondensation to form 5-cyclobutylisoxazoles Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists and Process Development Scientists

Abstract

The 5-cyclobutylisoxazole moiety represents a high-value pharmacophore in modern drug discovery, offering a metabolically stable, lipophilic bioisostere for carboxylic acids and esters. However, the synthesis of this scaffold is frequently complicated by regioselectivity issues (3- vs. 5-substitution) and the potential for ring strain release in the cyclobutyl group under harsh conditions. This guide details a self-validating, two-step cyclocondensation protocol utilizing N,N-Dimethylformamide dimethyl acetal (DMF-DMA) as a regiodirecting reagent, ensuring exclusive formation of the 5-substituted isomer.

Strategic Analysis: The Regioselectivity Challenge

The primary challenge in synthesizing substituted isoxazoles is controlling the regiochemistry of the cyclocondensation.

  • The Classical Pitfall (Claisen Route): Condensing cyclobutyl methyl ketone with an ester (e.g., ethyl formate) yields a

    
    -keto aldehyde equivalent. Reaction with hydroxylamine often produces a mixture of 3-cyclobutyl and 5-cyclobutyl isomers due to competing nucleophilic attacks at the ketone and aldehyde positions.
    
  • The Solution (Enaminone Route): Converting the acetylcyclobutane precursor into an

    
    -unsaturated 
    
    
    
    -amino ketone (enaminone) using DMF-DMA creates a "push-pull" alkene system. This intermediate polarizes the molecule such that the subsequent reaction with hydroxylamine is highly regioselective, favoring the 5-cyclobutylisoxazole almost exclusively.
Mechanistic Pathway

The synthesis proceeds via the Lin-Lang-Van der Eycken type mechanism adapted for alkyl ketones:

  • Activation: DMF-DMA acts as a carbon electrophile, converting the acetylcyclobutane into a 3-(dimethylamino)-1-cyclobutylprop-2-en-1-one.

  • Cyclocondensation: Hydroxylamine attacks the activated

    
    -carbon (Michael-type addition-elimination), followed by intramolecular dehydration to close the ring.
    

Reagent Profile & Selection Criteria

A. The Electrophile: N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
  • Role: One-carbon source and regiodirecting agent.

  • Why Selected: Unlike ethyl formate/NaOEt (Claisen conditions), DMF-DMA operates under neutral thermal conditions, preserving the strained cyclobutane ring. It generates a stable enaminone intermediate that can be isolated or used in situ.

  • Critical Parameter: Freshness is vital. Hydrolyzed DMF-DMA (smelling strongly of dimethylamine/DMF) leads to poor conversion.

B. The Nucleophile: Hydroxylamine Hydrochloride ( )
  • Role: Dinucleophile (N and O) for ring closure.

  • Selection: The hydrochloride salt is preferred over the free base (unstable) or sulfate (solubility issues).

  • Solvent System: Ethanol (EtOH) or Methanol (MeOH). Protic solvents facilitate the proton transfer steps required for dehydration.

Validated Experimental Protocol

Phase 1: Enaminone Formation (Activation)

Reagents:

  • Cyclobutyl methyl ketone (1.0 equiv)

  • DMF-DMA (1.2 - 1.5 equiv)

  • Solvent: Toluene (optional, reaction can be run neat)[1]

Procedure:

  • Charge a reaction vessel with Cyclobutyl methyl ketone.

  • Add DMF-DMA under an inert atmosphere (

    
    ).[1]
    
  • Thermal Step: Heat the mixture to 100–110°C (reflux if using Toluene) for 4–6 hours.

    • Process Insight: The reaction releases methanol.[1] If running neat, use a Dean-Stark trap or open reflux to allow methanol escape, driving the equilibrium forward.

  • Monitoring: Monitor via TLC (SiO2, 30% EtOAc/Hexane). The enaminone typically appears as a bright yellow/orange spot with lower

    
     than the ketone.
    
  • Workup: Concentrate the reaction mixture in vacuo to remove excess DMF-DMA and toluene. The resulting orange oil (3-(dimethylamino)-1-cyclobutylprop-2-en-1-one) is usually sufficiently pure (>90%) for the next step.

    • Stability Check: Do not store the enaminone for long periods; proceed immediately to Phase 2 to avoid polymerization.

Phase 2: Cyclocondensation (Ring Closure)

Reagents:

  • Crude Enaminone (from Phase 1)

  • Hydroxylamine Hydrochloride (1.1 equiv)

  • Ethanol (Absolute)[2]

Procedure:

  • Dissolve the crude enaminone in Ethanol (approx. 5-10 mL per gram of precursor).

  • Add Hydroxylamine Hydrochloride in one portion.

  • Cyclization: Reflux the mixture (

    
    ) for 2–3 hours.
    
    • Mechanistic Note: The solution typically turns from orange to pale yellow/colorless as the conjugated enaminone is consumed and the aromatic isoxazole forms.

  • Workup:

    • Cool to room temperature.

    • Remove Ethanol under reduced pressure.

    • Partition the residue between Water and Ethyl Acetate.

    • Wash the organic layer with Brine, dry over

      
      , and concentrate.
      
  • Purification: The 5-cyclobutylisoxazole is often a low-melting solid or oil. Purify via flash column chromatography (typically 10-20% EtOAc/Hexanes).

Data Presentation & Troubleshooting

Expected Analytical Data
Fragment1H NMR Signal (Approximate)Interpretation
Isoxazole C4-H

6.0 – 6.2 ppm (d, J~1.8Hz)
Characteristic aromatic proton of 5-subst. isoxazole.[2][3][4][5][6]
Isoxazole C3-H

8.1 – 8.3 ppm (d, J~1.8Hz)
Proton adjacent to Nitrogen (deshielded).
Cyclobutyl C-H

3.5 – 3.7 ppm (m)
Methine proton attached to the isoxazole ring.
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Low Yield in Phase 1 Hydrolyzed DMF-DMADistill DMF-DMA before use or purchase fresh ampoules.
Regioisomer Mixture Incorrect Reagent OrderEnsure Enaminone is fully formed before adding

. Do not mix Ketone + DMF-DMA +

in one pot simultaneously.
Ring Opening Acid SensitivityThe cyclobutane ring is stable here, but avoid strong Lewis acids. If using

, buffering with Sodium Acetate (1.1 equiv) can mitigate acidity if degradation is observed.

Visualization: Reaction Workflow

G Start Cyclobutyl Methyl Ketone Inter Intermediate: Enaminone Start->Inter Formylation Reagent1 DMF-DMA (110°C, -MeOH) Reagent1->Inter Product Target: 5-Cyclobutylisoxazole Inter->Product Cyclocondensation Reagent2 NH2OH·HCl (EtOH, Reflux) Reagent2->Product

Figure 1: Step-wise synthesis pathway ensuring regioselective formation of the 5-cyclobutyl isomer via the enaminone intermediate.

References

  • Regioselective Synthesis of 5-Substituted Isoxazoles

    • Source: Organic Letters (ACS Publications)[7]

    • Title: Regioselective Synthesis of 3-Arylamino- and 5-Arylaminoisoxazoles from Enaminones.[7]

    • URL:[Link]

    • Relevance: Establishes the foundational regiochemistry of enaminone cycliz
  • DMF-DMA Reagent Profile

    • Source: BenchChem Technical Support[1]

    • Title: Optimizing Formylation Reactions with N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA).
    • Relevance: Provides critical handling data for DMF-DMA to prevent hydrolysis and ensure efficient enaminone form
  • General Isoxazole Synthesis Methodologies

    • Source: Organic Chemistry Portal
    • Title: Synthesis of Isoxazoles - Recent Literature.[2][3][6][8][9][10][11][12]

    • URL:[Link]

    • Relevance: Validates the broader context of cyclocondensation strategies and alternative metal-c

Sources

Method

Application Notes &amp; Protocols for 5-Cyclobutyl-1,2-oxazol-3-amine Powder

Abstract This document provides a comprehensive guide for the safe and effective handling and storage of 5-Cyclobutyl-1,2-oxazol-3-amine powder (CAS No. 1229454-63-0).

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the safe and effective handling and storage of 5-Cyclobutyl-1,2-oxazol-3-amine powder (CAS No. 1229454-63-0). As a specialized heterocyclic amine, this compound is integral to various research and development pipelines, particularly in medicinal chemistry and drug discovery.[1][2] The protocols outlined herein are designed for researchers, scientists, and drug development professionals to ensure compound integrity, maximize experimental reproducibility, and maintain the highest standards of laboratory safety. The guide covers physicochemical properties, detailed safety protocols, personal protective equipment (PPE), step-by-step handling procedures for weighing and dissolution, and long-term storage recommendations.

Compound Profile & Physicochemical Properties

5-Cyclobutyl-1,2-oxazol-3-amine is a five-membered heterocyclic compound featuring an oxazole ring, a primary amine group, and a cyclobutyl substituent.[3] The oxazole core is a common scaffold in medicinal chemistry, known for its thermal stability and resistance to acids, though it can be susceptible to oxidation.[4][5][6] The primary amine group imparts basicity and serves as a key reactive handle for further synthetic modifications.

Table 1: Physicochemical Properties of 5-Cyclobutyl-1,2-oxazol-3-amine

Property Value Source(s)
IUPAC Name 5-cyclobutyl-1,2-oxazol-3-amine [3]
CAS Number 1229454-63-0 [7]
Molecular Formula C₇H₁₀N₂O [3][7]
Molecular Weight 138.17 g/mol [7]
Physical Form Powder/Solid [8] (analogue)
Recommended Storage 2-8°C, Sealed in dry conditions [7]

| SMILES | NC1=NOC(C2CCC2)=C1 |[7] |

Hazard Identification and Safety

While a specific Safety Data Sheet (SDS) for 5-Cyclobutyl-1,2-oxazol-3-amine is not widely available, data from analogous structures, such as other amino-oxazoles and amine-containing reagents, can be used to infer potential hazards.[8][9] The primary risks associated with this class of compounds involve skin, eye, and respiratory irritation.

Table 2: Inferred Hazard Identification

Category Information Rationale & Source(s)
GHS Pictogram(s) GHS07 (Exclamation Mark) Based on hazards of similar oxazole derivatives and amines (e.g., skin/eye/respiratory irritation).[8]
Signal Word Warning Consistent with the inferred H-statements.[8]
Hazard Statements H315: Causes skin irritation.H317: May cause an allergic skin reaction.H319: Causes serious eye irritation.H335: May cause respiratory irritation. These are common hazards for amine-containing heterocyclic compounds and are listed for similar structures.[8][10]

| Precautionary Statements | P261: Avoid breathing dust.P264: Wash hands and skin thoroughly after handling.P272: Contaminated work clothing should not be allowed out of the workplace.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P501: Dispose of contents/container in accordance with local/national regulations. | Standard precautionary measures for handling powdered chemical irritants.[10][11] |

Personal Protective Equipment (PPE) Protocol

Proper PPE is the first line of defense against chemical exposure. A multi-layered approach is mandatory when handling 5-Cyclobutyl-1,2-oxazol-3-amine powder to prevent skin contact, inhalation, and eye exposure.[12]

Required PPE
  • Primary Gloves: Nitrile or neoprene gloves.

  • Eye Protection: Chemical safety goggles with side shields. For handling larger quantities, a face shield is also required.

  • Lab Coat: A flame-resistant lab coat, fully buttoned.

  • Respiratory Protection: Required when handling the powder outside of a certified chemical fume hood. A NIOSH-approved respirator with P100 (particulate) filters is recommended.

PPE Donning & Doffing Workflow

PPE_Workflow cluster_Donning Donning Sequence (Before Entering Lab) cluster_Doffing Doffing Sequence (Before Exiting Lab) d1 1. Don Lab Coat d2 2. Don Safety Goggles (and Face Shield if needed) d1->d2 d3 3. Don Respirator (If required, outside hood) d2->d3 d4 4. Don Gloves d3->d4 f1 1. Remove Gloves Wash Wash Hands Thoroughly f2 2. Remove Lab Coat f1->f2 f3 3. Remove Goggles/Face Shield f2->f3 f4 4. Remove Respirator f3->f4

Caption: PPE donning and doffing sequence.

Storage Protocols

The stability of 5-Cyclobutyl-1,2-oxazol-3-amine is paramount for its effective use. As an amine, it is susceptible to degradation from atmospheric moisture and carbon dioxide, and potentially oxidation.[13]

Short-Term Storage (In-Use, < 1 month)
  • Condition: Store in the original manufacturer's vial, tightly sealed.

  • Location: Place the vial inside a secondary container (e.g., a small, sealed plastic box) containing a desiccant, such as silica gel.

  • Temperature: Store in a refrigerator at 2-8°C.[7]

  • Rationale: Refrigeration slows potential degradation pathways, while the desiccant protects against moisture ingress during frequent access.

Long-Term Storage (> 1 month)
  • Condition: For optimal preservation, backfill the vial with an inert gas (e.g., argon or nitrogen) before sealing. Parafilm® can be wrapped around the cap for an extra barrier.

  • Location: Store in a desiccator cabinet placed within a 2-8°C refrigerator. The cabinet should be dedicated to storing sensitive reagents.

  • Temperature: Maintain at 2-8°C.[7]

  • Rationale: The inert atmosphere displaces oxygen and moisture, preventing oxidative degradation and hydrolysis.[14] A dedicated desiccator provides a stable, low-humidity environment essential for long-term integrity.[13]

Storage Decision Workflow

Storage_Decision_Tree start Compound Received q1 Expected Use Within 30 Days? start->q1 st_storage Short-Term Storage Protocol (2-8°C, Tightly Sealed, Desiccated Secondary Container) q1->st_storage Yes lt_storage_prep Prepare for Long-Term Storage q1->lt_storage_prep No lt_step1 1. Backfill vial with Inert Gas (Ar or N₂) lt_storage_prep->lt_step1 lt_step2 2. Seal tightly and wrap with Parafilm® lt_step1->lt_step2 lt_step3 3. Place in desiccator inside a 2-8°C refrigerator lt_step2->lt_step3

Caption: Decision tree for selecting the appropriate storage protocol.

Handling and Experimental Protocols

Handling this compound as a fine powder requires methodical steps to prevent generating dust, which poses an inhalation risk and can lead to sample loss and contamination.[12]

Protocol: Weighing and Dispensing
  • Preparation:

    • Step 1.1: Designate a clean, dry work area, preferably inside a chemical fume hood or a ventilated balance enclosure.

    • Step 1.2: Allow the vial of 5-Cyclobutyl-1,2-oxazol-3-amine to equilibrate to room temperature for at least 20-30 minutes before opening.

    • Rationale: This critical step prevents atmospheric moisture from condensing onto the cold powder, which could hydrolyze the compound and affect its mass.[12]

  • Dispensing:

    • Step 2.1: Use an anti-static weighing dish or a glass vial on the analytical balance.

    • Step 2.2: Open the container in the ventilated enclosure. Use a clean, dedicated spatula to carefully transfer the desired amount of powder. Avoid scooping in a manner that creates airborne dust.

    • Rationale: Using dedicated tools prevents cross-contamination.[12] Minimizing dust generation is a primary safety measure to avoid inhalation.[10]

  • Post-Dispensing:

    • Step 3.1: Immediately and securely recap the main container. If long-term storage is intended, briefly purge the headspace with inert gas before sealing.

    • Step 3.2: Clean the spatula and work surface according to laboratory SOPs.

    • Step 3.3: Proceed immediately to the dissolution step.

Protocol: Preparation of Stock Solutions
  • Solvent Selection:

    • Step 1.1: Choose a suitable anhydrous solvent (e.g., DMSO, DMF, or chlorinated solvents) based on the requirements of the downstream application.

    • Rationale: The use of anhydrous solvents is crucial as the amine functionality can react with water or protic solvents, and the oxazole ring may be unstable under certain hydrolytic conditions.[13][15]

  • Dissolution:

    • Step 2.1: Add the appropriate volume of anhydrous solvent to the vessel containing the pre-weighed powder.

    • Step 2.2: Cap the vessel and mix via vortexing or gentle sonication until all solid material is completely dissolved.

    • Rationale: Ensuring complete dissolution is vital for accurate concentration and homogeneity in subsequent experiments.

  • Solution Storage:

    • Step 3.1: If not for immediate use, aliquot the stock solution into smaller, single-use volumes in properly labeled vials.

    • Step 3.2: Store stock solutions at -20°C or -80°C.

    • Rationale: Aliquoting prevents degradation that can occur from repeated freeze-thaw cycles.[12]

General Handling Workflow

Handling_Workflow start Retrieve from Storage equilibrate Equilibrate to Room Temp (20-30 min) start->equilibrate weigh Weigh Powder in Fume Hood / Enclosure equilibrate->weigh dissolve Dissolve in Anhydrous Solvent weigh->dissolve reseal Reseal & Return Source Vial to Storage weigh->reseal use Use Immediately in Experiment dissolve->use store_sol Aliquot & Store Solution (-20°C or -80°C) dissolve->store_sol If not for immediate use

Caption: Standard workflow for handling the powder from storage to use.

Spill and Waste Management

Adherence to established safety protocols for spills and waste disposal is non-negotiable.[16]

Spill Response
  • Small Spills (Powder):

    • Ensure the area is well-ventilated. Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust.

    • Carefully wipe up the material, placing the contaminated towels into a sealed bag.

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the immediate area and alert laboratory safety personnel.

    • Restrict access to the area.

    • Follow institutional procedures for hazardous material cleanup.

Waste Disposal
  • Solid Waste: Dispose of expired or unused powder, as well as contaminated consumables (gloves, weigh boats, paper towels), in a clearly labeled hazardous waste container.

  • Liquid Waste: Unused or waste solutions should be collected in a designated, sealed hazardous waste container for halogenated or non-halogenated solvents, as appropriate.

  • Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[10] Never dispose of chemical waste down the drain.

References

  • Joshi, S., Mehra, M., Singh, R., & Kakar, S. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences.

  • Safety Data Sheet. (n.d.). Product and company identification.

  • Sigma-Aldrich. (n.d.). 5-cyclobutyl-1,2-oxazole-3-carboxylic acid.

  • Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences.

  • ChemScene. (n.d.). 5-Cyclobutyl-1,2-oxazol-3-amine.

  • Chemtron Supply Corporation. (2015). Safety Data Sheet.

  • Hotha, S., & O'Doherty, G. A. (2012). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC.

  • PubChemLite. (n.d.). 5-cyclobutyl-1,2-oxazol-3-amine (C7H10N2O).

  • Fisher Scientific. (2025). SAFETY DATA SHEET.

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - 3-Amino-5-methylisoxazole.

  • Taylor & Francis Online. (2023). Oxazole – Knowledge and References.

  • Krasavin, M., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. PMC.

  • BenchChem. (2025). A Comprehensive Technical Guide to the Storage and Handling of Biotin-PEG4-Amine Powder.

  • BLDpharm. (n.d.). 5-Cyclobutyl-4H-1,2,4-triazol-3-amine.

  • IEDU. (n.d.). Instructions and Guidelines for Chemical Storage and Handling.

  • eLabNext. (2025). Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams.

  • Beilstein Journal of Organic Chemistry. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks.

  • CN Tech. (2025). Best practices for storing AM powders.

Sources

Application

Application Note: Advanced Solvent Selection and Recrystallization Protocols for Isoxazole Amines

Introduction & Mechanistic Rationale Isoxazole amines, such as 3-amino-5-methylisoxazole and 5-amino-3-methylisoxazole, are foundational heterocyclic building blocks utilized extensively in the synthesis of pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Isoxazole amines, such as 3-amino-5-methylisoxazole and 5-amino-3-methylisoxazole, are foundational heterocyclic building blocks utilized extensively in the synthesis of pharmaceuticals, including antibacterial sulfonamides and immunosuppressive agents[1],[2]. Achieving high crystalline purity of these precursors is critical, as trace impurities can poison downstream metal-catalyzed couplings or discolor final active pharmaceutical ingredients (APIs).

The Causality of Solvent Selection: The structural nature of isoxazole amines presents a unique thermodynamic challenge during purification. The molecule possesses a dual hydrogen-bonding profile: the primary amine (-NH₂) acts as a strong hydrogen-bond donor, while the nitrogen and oxygen atoms within the 5-membered isoxazole ring serve as hydrogen-bond acceptors.

To achieve successful recrystallization, the chosen solvent must be capable of disrupting these intermolecular hydrogen bonds at elevated temperatures to ensure complete dissolution, while selectively allowing the target lattice to reform upon cooling.

  • Protic Solvents (Ethanol, Methanol): Ethanol is widely regarded as the preferred solvent[1]. Its hydroxyl group interacts with both the amine and the ring heteroatoms at 78°C, while its aliphatic tail limits solubility at room temperature, driving supersaturation and selective crystallization[1].

  • Mixed Solvent Systems (Ethanol/Water, EtOAc/Hexane): For batches with high polar impurity loads (e.g., unreacted carboxylic acids), a mixed ethanol/water (7:3 or 50% v/v) system is required[3],[4]. Water increases the polarity of the mother liquor, retaining highly polar impurities in solution while the moderately polar isoxazole amine crystallizes[3].

Avoiding the "Oiling Out" Phenomenon: Many simple isoxazole amines have relatively low melting points (e.g., 3-amino-5-methylisoxazole melts at 61–62.5°C)[4]. If the saturation temperature of the solution exceeds the melting point of the solute, the compound will undergo liquid-liquid phase separation ("oiling out") rather than crystallizing. Solvent selection must account for this by utilizing mixed systems or strict temperature controls to ensure nucleation occurs below the compound's melting point.

Quantitative Solvent Performance Matrix

The following table summarizes the performance of various solvent systems based on empirical recovery and purity metrics for isoxazole amines[1],[3].

Solvent SystemTarget Impurity ProfileTypical Recovery YieldAchievable Purity
Ethanol (100%) General synthesis byproducts70–85%92–96%
Ethanol / Water (7:3) High polar impurities (unreacted acids)65–70%≥98%
Ethyl Acetate / Hexane (1:1) Non-polar dimers and oligomers60–75%>95%
Methanol (100%) Alternative solubility profiles70–80%90–95%

Recrystallization Decision Workflow

The following logic tree dictates the appropriate solvent system and procedural pathway based on the physical properties and impurity profile of the crude isoxazole amine.

Workflow Start Crude Isoxazole Amine Assess Assess Impurity Profile & Melting Point Start->Assess Path1 Low/Moderate Impurities High MP (>80°C) Assess->Path1 Path2 High Polar Impurities or Low MP (<70°C) Assess->Path2 Solvent1 Single Protic Solvent (100% Ethanol) Path1->Solvent1 Solvent2 Mixed Solvent System (EtOH/Water 7:3) Path2->Solvent2 Dissolve Dissolution at Elevated Temp (Avoid 'Oiling Out') Solvent1->Dissolve Solvent2->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Cool Controlled Cooling (0.5°C/min) & Seeding Filter->Cool Isolate Vacuum Filtration & Cold Wash Cool->Isolate

Caption: Logical workflow for solvent selection and recrystallization of isoxazole amines.

Experimental Protocols

Protocol A: Single-Solvent Recrystallization (Ethanol)

Optimized for general purification of high-melting isoxazole amine derivatives (e.g., 3-amino-5-methyl-1,2-oxazole-4-sulfonamide).

Methodology:

  • Initial Suspension: Weigh the crude isoxazole amine into a round-bottom flask equipped with a reflux condenser. Add 3 mL of absolute ethanol per gram of crude material.

  • Dissolution: Heat the suspension to 78°C using a controlled oil bath. Causality: Heating to the boiling point maximizes the solubility differential, ensuring the lattice is fully disrupted[1].

  • Solvent Titration: If the solid does not fully dissolve, add hot ethanol in 0.5 mL increments until a clear solution is achieved. Do not exceed 8 mL/g to prevent excessive yield loss.

  • Self-Validating Hot Filtration: If the solution remains cloudy despite excess solvent, mechanical impurities are present. Perform a rapid hot gravity filtration through fluted filter paper pre-warmed with hot ethanol. Validation: The filtrate must be perfectly clear.

  • Controlled Nucleation: Remove the flask from the heat source and allow it to cool to room temperature at a rate of approximately 0.5°C/min. Causality: Slower cooling promotes the growth of larger, purer crystals and prevents the occlusion of mother liquor within the crystal lattice.

  • Maturation & Isolation: Once at room temperature, transfer the flask to an ice bath (0–5°C) for 2 hours to maximize recovery[1]. Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold ethanol.

Protocol B: Mixed-Solvent Recrystallization (Ethanol/Water)

Optimized for low-melting isoxazole amines (e.g., 3-amino-5-methylisoxazole) or batches with high polar impurity loads.

Methodology:

  • Primary Dissolution: Dissolve the crude material in a minimal amount of boiling ethanol (approx. 2–3 mL/g).

  • Cloud Point Titration: While maintaining the solution at a gentle reflux, add hot deionized water dropwise. Causality: Water acts as the anti-solvent for the isoxazole amine but retains polar impurities[3],[4]. Continue addition until a faint, persistent turbidity (the cloud point) is observed.

  • Clearing the Solution: Immediately add 2–3 drops of hot ethanol until the solution just turns clear again. Validation: This precise equilibrium ensures the solution is perfectly saturated at the boiling point.

  • Seeding (Optional but Recommended): Cool the solution to just below its saturation temperature (but strictly below the compound's melting point to prevent oiling out). Add a few pure seed crystals of the target isoxazole amine.

  • Isolation: Allow the mixture to cool undisturbed to room temperature, then chill in an ice bath. Filter under vacuum and wash with a cold 50:50 ethanol/water mixture[4]. Dry under high vacuum to remove residual water.

Quality Control & Self-Validation

To ensure the recrystallization protocol was successful, the following self-validating checks must be performed on the isolated material:

  • Visual Inspection: Crystals should be free-flowing and distinct. A gummy or sticky texture indicates "oiling out" occurred during cooling, trapping impurities.

  • Melting Point Depression: Determine the melting point. Pure 3-amino-5-methylisoxazole should exhibit a sharp melting point of 61–62.5°C[4]. A broad range (>2°C) indicates retained solvent or impurities.

  • TLC Verification: Run a Thin Layer Chromatography (TLC) plate using Ethyl Acetate/Hexane (1:1) against the crude starting material. The recrystallized product must show a single, tight spot with no baseline drag.

References

Sources

Technical Notes & Optimization

Troubleshooting

Improving regioselectivity in 5-cyclobutylisoxazole synthesis

Technical Support Center: Overcoming Regioselectivity Challenges in 5-Cyclobutylisoxazole Synthesis The Challenge of the Cyclobutyl Motif Synthesizing 5-cyclobutylisoxazoles presents a unique steric and electronic challe...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Regioselectivity Challenges in 5-Cyclobutylisoxazole Synthesis

The Challenge of the Cyclobutyl Motif

Synthesizing 5-cyclobutylisoxazoles presents a unique steric and electronic challenge in drug development and materials science. The cyclobutyl ring is exceptionally bulky and possesses distinct ring strain, which perturbs the standard transition states of both 1,3-dipolar cycloadditions and classical Claisen condensations. When researchers attempt to synthesize these motifs, they frequently encounter poor regioselectivity, isolating frustrating and difficult-to-separate mixtures of 3-cyclobutyl and 5-cyclobutyl regioisomers. This guide provides mechanistic troubleshooting and self-validating protocols to enforce absolute regiocontrol.

Diagnostic Logic for Regioselective Synthesis

Before diving into specific troubleshooting, it is critical to map your synthetic pathway to identify where regiocontrol is lost. The following workflow illustrates the divergence between classical methods (which fail due to steric clashes) and directed methods (which succeed via intermediate stabilization).

G cluster_paths Synthetic Pathways target Target: 5-Cyclobutylisoxazole alkyne_path Path A: [3+2] Cycloaddition (Cyclobutylalkyne + Nitrile Oxide) target->alkyne_path diketone_path Path B: Condensation (Cyclobutyl-1,3-diketone + NH2OH) target->diketone_path cat_decision Catalyst Used? alkyne_path->cat_decision inter_decision Intermediate Used? diketone_path->inter_decision thermal Thermal (No Cat.) Steric clash -> Mixed Isomers cat_decision->thermal No cu_cat Cu(I) Catalysis Copper Acetylide Formation cat_decision->cu_cat Yes (Cu) direct_cond Direct Condensation Poor Electrophile Differentiation inter_decision->direct_cond No enamino β-Enamino Ketone Directed Nucleophilic Attack inter_decision->enamino Yes fail Regioisomer Mixture (3- & 5-Cyclobutyl) thermal->fail success 100% Regioselectivity (5-Cyclobutyl Isomer) cu_cat->success direct_cond->fail enamino->success

Caption: Workflow for achieving high regioselectivity in 5-cyclobutylisoxazole synthesis.

Mechanistic Troubleshooting & FAQs

Q1: Why does the thermal 1,3-dipolar cycloaddition of cyclobutylacetylene and nitrile oxides yield an inseparable mixture of 3- and 5-cyclobutylisoxazoles? A1: The causality lies in competing transition state energies. In a standard thermal [3+2] cycloaddition, HOMO-LUMO interactions generally favor the formation of the 5-substituted isomer. However, the bulky cyclobutyl ring introduces severe steric hindrance in the transition state. This steric penalty competes directly with the electronic preference, flattening the energy difference between the two regioisomeric pathways and resulting in a near 1:1 mixture. The Solution: Transition from a thermal process to a Copper(I)-catalyzed cycloaddition. Cu(I) reacts with the terminal alkyne to form a copper acetylide intermediate. This fundamentally alters the mechanism from a concerted cycloaddition to a stepwise, highly directed process, exclusively yielding the 5-substituted isoxazole[1].

Q2: During the condensation of 1-cyclobutyl-1,3-diketones with hydroxylamine, I predominantly isolate the 3-cyclobutylisoxazole instead of the desired 5-isomer. How can I reverse this? A2: Hydroxylamine (


) is an ambidentate nucleophile, but its nitrogen atom is the primary site of attack. It will preferentially attack the most electrophilic and least sterically hindered carbonyl. Because the cyclobutyl group sterically shields its adjacent carbonyl, the initial attack occurs at the opposite (less hindered) carbonyl, dictating the final regiochemistry and leading to the 3-isomer.
The Solution:  Convert the 1,3-diketone into a 

-enamino diketone prior to condensation. The enamino group masks one carbonyl and dramatically alters the electronic landscape, serving as a highly specific directing group for the hydroxylamine attack, ensuring 100% regioselectivity for the 5-cyclobutylisoxazole[2].

Q3: When using the Cu(I)-catalyzed protocol, my yields are low and I observe significant alkyne homocoupling (Glaser coupling). How do I prevent this? A3: Glaser coupling is a side reaction that occurs when the active Cu(I) catalyst is oxidized to Cu(II) in the presence of oxygen and terminal alkynes. Furthermore, if the nitrile oxide (generated in situ from a hydroximoyl chloride and a base) accumulates faster than it is consumed, it can dimerize into inactive furoxans. The Solution: You must control the oxidation state and the steady-state concentration of the dipole. Thoroughly degas all solvents. Use sodium ascorbate as a sacrificial reducing agent to continuously regenerate Cu(I). Finally, add the hydroximoyl chloride slowly via a syringe pump to keep the nitrile oxide concentration low[3].

Quantitative Performance of Synthetic Strategies

Synthetic StrategyReagents / CatalystRegioselectivity (5-isomer : 3-isomer)Typical YieldMechanistic Advantage
Thermal [3+2] Cycloaddition Nitrile Oxide, Cyclobutylacetylene, Heat~ 55 : 4540 - 60%None (Steric control dominates)
Cu(I)-Catalyzed [3+2] Nitrile Oxide, Cyclobutylacetylene, Cu(I)> 99 : 185 - 95%Copper acetylide directs stepwise addition
Direct Claisen Condensation 1-Cyclobutyl-1,3-diketone,

~ 10 : 9065 - 75%Favors 3-isomer due to steric shielding

-Enamino Ketone Route

-enamino cyclobutyl-diketone,

> 99 : 180 - 90%Enamine directs nucleophilic attack

Validated Experimental Protocols

Protocol A: Copper(I)-Catalyzed Regioselective Synthesis of 5-Cyclobutylisoxazoles

This protocol utilizes in situ nitrile oxide generation coupled with Cu(I) catalysis to enforce 5-regioselectivity.

  • Preparation: In a flame-dried, argon-purged 50 mL round-bottom flask, dissolve cyclobutylacetylene (1.0 mmol) and the corresponding hydroximoyl chloride (1.1 mmol) in a thoroughly degassed mixture of

    
    -BuOH/H2O (1:1, 10 mL).
    
  • Catalyst Activation: Add

    
     (5 mol%) followed immediately by sodium ascorbate (10 mol%).
    
    • Self-Validation Check: The solution should turn from a pale blue to a bright yellow/orange, confirming the reduction of Cu(II) to the active Cu(I) species. If the solution turns green during the reaction, oxygen has entered the system; add an additional 5 mol% of sodium ascorbate until the yellow color returns.

  • Dipole Generation: Add triethylamine (1.2 mmol) dropwise over 30 minutes using a syringe pump. This slow addition prevents the dimerization of the nitrile oxide into furoxan.

  • Reaction & Monitoring: Stir vigorously at room temperature for 4–6 hours. Monitor via TLC (Hexanes:EtOAc 8:2). The complete disappearance of the alkyne spot indicates reaction completion.

  • Workup: Dilute with EtOAc (20 mL) and wash with saturated aqueous

    
     (2 x 15 mL) to remove copper salts. Dry the organic layer over 
    
    
    
    , concentrate, and purify via flash chromatography.
Protocol B: Regioselective Condensation via -Enamino Diketones

This protocol is ideal when starting from 1,3-diketones, utilizing an enamine intermediate to direct the regiochemistry.

  • Enamine Formation: Reflux 1-cyclobutyl-1,3-diketone (1.0 mmol) with N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 mmol) in toluene (5 mL) for 2 hours. Concentrate under vacuum to yield the crude

    
    -enamino diketone (typically a deep yellow/orange oil).
    
  • Cyclocondensation: Dissolve the crude

    
    -enamino diketone in ethanol (10 mL). Add hydroxylamine hydrochloride (1.2 mmol) and pyridine (1.2 mmol).
    
  • Reflux & Validation: Heat the mixture to reflux.

    • Self-Validation Check: The reaction progress can be visually tracked. The deep yellow color of the

      
      -enamino diketone will progressively fade to a pale yellow or colorless solution as the cyclocondensation proceeds and the aromatic isoxazole ring forms.
      
  • Isolation: After 3 hours, cool to room temperature. Remove ethanol under reduced pressure. Partition the residue between water (15 mL) and dichloromethane (15 mL). Extract the aqueous layer with DCM (2 x 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over

    
    , and concentrate. The resulting 5-cyclobutylisoxazole is typically >95% pure by NMR, requiring minimal chromatographic purification.
    

References[2]Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC[1]Isoxazole synthesis - Organic Chemistry Portal[3]Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - Beilstein Journals

Sources

Optimization

Troubleshooting low yields in cyclobutyl beta-ketonitrile cyclization

Technical Support Center: Cyclobutyl -Ketonitrile Cyclocondensation Current Status: Online 🟢 Ticket ID: C-CTAC-001 Topic: Troubleshooting Low Yields in 5-Aminopyrazole Synthesis from Cyclobutyl Precursors Introduction: T...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Cyclobutyl


-Ketonitrile Cyclocondensation 

Current Status: Online 🟢 Ticket ID: C-CTAC-001 Topic: Troubleshooting Low Yields in 5-Aminopyrazole Synthesis from Cyclobutyl Precursors

Introduction: The "Deceptively Simple" Substrate

Welcome to the Cyclobutyl Chemistry Technical Assistance Center (C-CTAC). You are likely here because a standard protocol—one that works perfectly for phenyl or methyl analogs—is failing with your cyclobutyl


-ketonitrile substrate.

While


-ketonitriles are versatile intermediates for synthesizing kinase inhibitors (e.g., JAK inhibitors like Baricitinib), the cyclobutyl moiety introduces unique thermodynamic and kinetic hurdles. The combination of ring strain (~26.3 kcal/mol)  and the puckered conformation  of the cyclobutane ring creates a distinct steric environment that often stalls nucleophilic attack or promotes side reactions like ring-opening.

This guide treats your experiment as a system to be debugged.

Module 1: Diagnostic Logic Tree

Before altering conditions, identify the failure mode. Use this logic tree to classify your yield issue.

TroubleshootingFlow Start START: Low Yield Observed CheckSM Is Starting Material (SM) Visible by LCMS/TLC? Start->CheckSM SM_Yes Yes, SM Remains CheckSM->SM_Yes Yes SM_No No, SM Consumed CheckSM->SM_No No CheckInter Is the Hydrazone Intermediate Visible? SM_Yes->CheckInter Stalled DIAGNOSIS: Stalled Cyclization (Steric/Electronic Barrier) CheckInter->Stalled Yes (Mass = SM + Hydrazine - H2O) NoReaction DIAGNOSIS: Nucleophile Failure (Check Hydrazine Quality/Solubility) CheckInter->NoReaction No CheckByprod Are there discrete byproduct peaks? SM_No->CheckByprod RingOpen DIAGNOSIS: Ring Opening (Acid/Base Sensitivity) CheckByprod->RingOpen Yes (Complex NMR/Mass) Oligomers DIAGNOSIS: Oligomerization (Thorpe-Ziegler Side Rxn) CheckByprod->Oligomers No (Baseline smear)

Caption: Diagnostic flow for categorizing reaction failure in cyclobutyl


-ketonitrile condensations.

Module 2: The Mechanics of Failure

To fix the yield, you must understand the causality. The reaction typically follows a Knorr-type mechanism:

  • Nucleophilic Attack: Hydrazine attacks the ketone carbonyl.[1]

  • Dehydration: Formation of the hydrazone intermediate.

  • Cyclization: Intramolecular attack of the hydrazone nitrogen onto the nitrile carbon.

  • Tautomerization: Aromatization to the 5-aminopyrazole.

Why Cyclobutane Fails
  • The "Pucker" Effect (Sterics): unlike a flat phenyl ring, cyclobutane exists in a puckered conformation. This increases the effective steric cone angle around the carbonyl carbon, blocking the trajectory of the incoming hydrazine nucleophile.

  • Tautomeric Traps: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -ketonitriles exist in equilibrium between keto and enol forms. The cyclobutyl group can stabilize the enol form through hyperconjugation, making the carbonyl carbon less electrophilic.
    
  • Ring Strain Release: Under strong acidic conditions (often used to catalyze the reaction), the cyclobutyl ring is susceptible to ring-expansion or cleavage, especially if a carbocation intermediate can form adjacent to the ring.

Module 3: Troubleshooting Guides (Q&A)

Issue A: The "Stalled Intermediate"

Symptom: LCMS shows a peak corresponding to [M + Hydrazine - H2O], but the final cyclized product (aminopyrazole) is not forming. Cause: The intramolecular attack on the nitrile is the rate-determining step and is hindered by the cyclobutyl bulk. Solution:

  • Increase Temperature: Switch from Ethanol (bp 78°C) to n-Butanol (bp 117°C) . The activation energy for the cyclization onto the nitrile is high.

  • Lewis Acid Additive: Add 10-20 mol% Scandium Triflate (Sc(OTf)₃) or mild Brønsted acid (AcOH). This activates the nitrile carbon, making it more susceptible to the weak nucleophile (the hydrazone nitrogen).

Issue B: Regioselectivity Issues (3-amino vs. 5-amino)

Symptom: You isolate a mixture of isomers, or the wrong isomer (often relevant when using substituted hydrazines like methylhydrazine). Cause: The site of initial attack (ketone vs. nitrile) is pH-dependent.[1] Solution:

  • To favor 5-aminopyrazoles (Attack at Ketone first): Ensure the reaction is slightly acidic (Acetic acid/Ethanol). This protonates the ketone oxygen, making it the harder electrophile, favoring attack by the harder nitrogen of the hydrazine.

  • To favor 3-aminopyrazoles: Use basic conditions.

Issue C: Decomposition / Ring Opening

Symptom: "Messy" baseline, loss of the cyclobutyl characteristic NMR signals (1.8–2.4 ppm multiplet). Cause: Acid-catalyzed retro-aldol type decomposition or radical ring opening. Solution:

  • Buffer the System: If using hydrazine hydrochloride, add an equivalent of sodium acetate to buffer the pH.

  • Avoid Strong Acids: Do not use HCl or H₂SO₄. The cyclobutyl ring strain makes it vulnerable to cationic rearrangement.

Module 4: Optimized Protocol (The "Baricitinib" Standard)

This protocol is adapted from high-yield industrial syntheses of JAK inhibitors, optimized for sterically demanding substrates.

Reagents:

  • Cyclobutyl

    
    -ketonitrile (1.0 equiv)
    
  • Hydrazine Hydrate (1.2 equiv) or Substituted Hydrazine Salt (1.2 equiv)

  • Solvent: Ethanol (Standard) or n-Butanol (Difficult substrates)

  • Additive: Acetic Acid (0.5 equiv - Critical for activation)

Step-by-Step:

  • Dissolution: Dissolve the

    
    -ketonitrile in solvent (0.5 M concentration). Note: High concentration helps the intramolecular step.[2]
    
  • Activation: Add Acetic Acid. Stir for 10 minutes at RT.

  • Addition: Add Hydrazine dropwise.

    • Checkpoint: If using a hydrazine salt, premix with 1.0 equiv of Et₃N in a separate vial before addition.

  • Reflux: Heat to reflux.[1][2]

    • Time: Standard substrates take 2-4 hours. Cyclobutyl substrates often require 12-16 hours .

  • Monitoring: Check LCMS.

    • If Hydrazone persists: Add more acid (up to 1 equiv) and switch to n-Butanol.

  • Workup: Cool to 0°C. The product often precipitates. Filter and wash with cold Ethanol. If no precipitate, evaporate and recrystallize from EtOAc/Heptane.

Data Summary: Solvent & Additive Effects

ConditionTemp (°C)Typical YieldRisk FactorBest For
EtOH / No Additive 7830-50%Stalled ReactionSimple alkyl substrates
EtOH / AcOH 7865-80%LowStandard Cyclobutyl substrates
n-BuOH / AcOH 11785-95%Solvent removalSterically hindered Cyclobutyls
Toluene / Dean-Stark 11040-60%PolymerizationRemoving water to drive eq.

References

  • Review of 5-Aminopyrazole Synthesis

    • Title: Approaches towards the synthesis of 5-aminopyrazoles.[1][3][4][5][6]

    • Source: Beilstein J. Org.[6] Chem. 2011, 7, 179–197.[6]

    • URL:[Link]

  • General Troubleshooting & Mechanism: Title: Troubleshooting low yields in pyrazole synthesis from β-ketonitriles. Source: BenchChem Technical Guides.
  • Cyclobutyl/Steric Context (Analogous Chemistry)

    • Title: Blocking cyclobutane pyrimidine dimer formation by steric hindrance.[7]

    • Source: Organic & Biomolecular Chemistry.[8][7][9][10]

    • URL:[Link]

  • Industrial Application (JAK Inhibitors): Title: Synthesis of Baricitinib (Olumiant). Source: Reference to common industrial protocols for pyrazole formation in JAK inhibitors (General Chemical Reference).

Sources

Troubleshooting

Technical Support Center: Hydroxylamine Remediation in Isoxazole Amine Synthesis

Welcome to the Isoxazole Synthesis Technical Support Center. A critical bottleneck in the isolation of isoxazole amines is the removal of unreacted hydroxylamine ( ).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Isoxazole Synthesis Technical Support Center. A critical bottleneck in the isolation of isoxazole amines is the removal of unreacted hydroxylamine (


). Because hydroxylamine is typically used in stoichiometric excess to drive the cyclization of 

-dicarbonyls or chalcones 1, residual traces often contaminate the crude product. This guide provides field-proven, self-validating protocols to eliminate this reactive impurity without compromising your target molecule.

Part 1: Troubleshooting & FAQs

Q: Why does residual hydroxylamine ruin my downstream reactions? A: Hydroxylamine is an "alpha-effect" nucleophile. The adjacent lone pairs on the nitrogen and oxygen atoms repel each other, raising the energy of the Highest Occupied Molecular Orbital (HOMO) and making it exceptionally reactive. If left in the crude isoxazole amine, it will aggressively outcompete your target amine in downstream amide couplings, reductive aminations, or oxidations, leading to complex mixtures and ruined yields.

Q: Can I just wash the crude with water to remove it? A: While hydroxylamine is highly water-soluble, simple aqueous washing is often insufficient. Isoxazole amine crudes frequently form emulsions, and trace


 can partition into the organic layer, especially if the extraction solvent is polar (e.g., ethyl acetate). A targeted chemical quench or pH-adjusted wash is required to alter its partition coefficient 2.

Q: Is oxidative destruction with sodium nitrite safe for my product? A: Absolutely not. While sodium nitrite (


) in acid is an industry-standard method for destroying hydroxylamine by converting it to nitrous oxide (

) gas 34, this reagent will also diazotize the primary amine on your isoxazole ring. This leads to the formation of a highly unstable diazonium salt, which will decompose into an alcohol or undergo Sandmeyer-type side reactions, destroying your product.

Part 2: Quantitative Data & Strategy Selection

Selecting the right removal strategy depends entirely on the physicochemical properties of your specific isoxazole amine.

StrategyMechanism of ActionIdeal Substrate ProfileRisk Factor
Acetone Quench Chemical derivatization to oximeWater-soluble or acid-sensitive isoxazolesLow (Highly selective for

)
Selective Acid Wash pH-driven phase partitioningLipophilic isoxazoles with

Medium (Product loss if

is too high)
Sodium Nitrite Quench Oxidative conversion to

gas
Non-amine substrates ONLYCritical (Diazotization of the isoxazole amine)

Part 3: Validated Experimental Protocols

Protocol A: The Acetone Quench (Chemical Derivatization)

This is the safest and most universally applicable method for isoxazole amines, especially when the product is highly water-soluble and cannot survive aqueous workups.

  • Reagent Addition: To the crude reaction mixture (either neat in the reaction solvent or re-dissolved in a volatile organic solvent like DCM), add 5–10 molar equivalents of acetone relative to the estimated residual hydroxylamine.

  • Incubation: Stir the mixture at room temperature for 1–2 hours.

    • Causality: Acetone is a sterically unhindered, highly electrophilic ketone. It rapidly undergoes nucleophilic addition with the alpha-effect hydroxylamine, followed by dehydration to form acetone oxime 5. This neutralizes the aggressive nucleophilicity of

      
      .
      
  • Self-Validation Check: Spot the mixture on a TLC plate alongside a hydroxylamine standard. Stain with Ninhydrin or

    
    . The reaction is complete when the baseline-sticking hydroxylamine spot disappears, replaced by the high-
    
    
    
    acetone oxime.
  • Isolation: Concentrate the mixture under reduced pressure. Acetone oxime is highly volatile and will co-evaporate with the solvent, leaving the purified isoxazole amine behind.

Protocol B: Selective Acidic Extraction (pH-Controlled Wash)

Use this method if your isoxazole amine is highly lipophilic and has a low


.
  • Dilution: Dissolve the crude isoxazole amine in a water-immiscible organic solvent (e.g., Ethyl Acetate or DCM).

  • Extraction: Wash the organic layer with a 5% aqueous HCl solution or a pH 4.5 citrate buffer.

    • Causality: Hydroxylamine has a

      
       of ~5.96. At pH < 5, it is heavily protonated to form the hydroxylammonium cation (
      
      
      
      ), which drastically increases its aqueous solubility, forcing it into the aqueous layer 2. Because the isoxazole ring is strongly electron-withdrawing, isoxazole amines typically have much lower
      
      
      values (often < 3) and remain neutral and organic-soluble.
  • Self-Validation Check: Test the pH of the aqueous wash after phase separation. If the pH has risen above 5, the buffering capacity was exhausted. Add more acid and repeat the wash to ensure complete protonation and extraction.

  • Isolation: Separate the layers, dry the organic phase over anhydrous

    
    , and concentrate in vacuo.
    

Part 4: Decision Matrix Workflow

Use the following logical workflow to determine the safest and most efficient remediation strategy for your specific crude mixture.

Workflow Start Crude Isoxazole Amine + Excess NH2OH Decision1 Is the product highly water-soluble? Start->Decision1 Acetone Acetone Quench (Forms Acetone Oxime) Decision1->Acetone  Yes Decision2 Product pKa vs NH2OH pKa (Can we use acid?) Decision1->Decision2  No Acid Selective Acid Wash (pH 4-5) Decision2->Acid  Product pKa < 4 Warning Avoid NaNO2 Quench (Risk of Amine Diazotization) Decision2->Warning  Product pKa > 4 Warning->Acetone  Fallback

Decision matrix for selecting a hydroxylamine remediation strategy.

References

  • Benchchem - Technical Support Center: Refining Work-up Procedures for Isoxazole Reactions.
  • Wikipedia - Hydroxylamine.
  • Benchchem - (pentafluorobenzoyl)oxime and its Parent Compound, Acetone Oxime.
  • OSTI.
  • CDN - Alek Grady Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole.

Sources

Optimization

Minimizing ring cleavage of isoxazoles under basic conditions

Current Status: Operational Topic: Minimizing Ring Cleavage Under Basic Conditions Ticket ID: ISOX-003-BASE Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Summary: The N-O Bo...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Minimizing Ring Cleavage Under Basic Conditions Ticket ID: ISOX-003-BASE Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The N-O Bond Vulnerability

Welcome to the Isoxazole Support Hub. If you are here, you likely encountered the "Achilles' heel" of the isoxazole ring: the weak N-O bond (approx. 55 kcal/mol). Under basic conditions, this bond is prone to cleavage, frequently resulting in the formation of thermodynamically stable nitriles or


-cyanoketones (enaminones).

The Golden Rule: The stability of your isoxazole in base is dictated almost entirely by the substituent at the C3 position .

  • C3-Unsubstituted (H at C3): Highly unstable. Deprotonation leads to rapid ring opening.

  • C3-Substituted (Alkyl/Aryl at C3): Moderately stable. Can withstand lithiation (LDA/n-BuLi) only under cryogenic conditions.

Diagnostic Workflow (Interactive Logic)

Before proceeding with your reaction, trace your substrate through this decision matrix to predict stability risks.

IsoxazoleLogic Start START: Analyze Substrate CheckC3 Is C3 Position Substituted? Start->CheckC3 NoSub NO (C3-H present) CheckC3->NoSub No YesSub YES (Alkyl/Aryl/EWG) CheckC3->YesSub Yes pKaRisk High Risk: pKa ~20-25 NoSub->pKaRisk BaseChoice Base Selection? pKaRisk->BaseChoice StrongBase Strong Base (LDA, Alkoxide) BaseChoice->StrongBase WeakBase Weak Base (Carbonates, Pyridine) BaseChoice->WeakBase Cleavage FATAL ERROR: Ring Opens to Alpha-Cyanoketone StrongBase->Cleavage Deprotonation at C3 Safe Proceed with Caution (Suzuki/Heck) WeakBase->Safe Intention Intended Reaction? YesSub->Intention Lithiation Lithiation (C5-H) Intention->Lithiation TempCheck Temperature Control Lithiation->TempCheck Cryo -78°C (Cryogenic) TempCheck->Cryo RoomTemp > -40°C TempCheck->RoomTemp Success SUCCESS: C5-Li Species Trapped Cryo->Success Frag Fragmentation to Alkynolate/Nitrile RoomTemp->Frag

Figure 1: Decision matrix for isoxazole reactions involving basic reagents. Blue nodes indicate decision points; Red nodes indicate high probability of ring destruction.

Technical Deep Dive: The Mechanism of Failure

To solve the problem, you must understand the invisible enemy.

Scenario A: The C3-Unsubstituted Collapse

If your isoxazole has a proton at C3, it is relatively acidic (pKa ~20-25 depending on C5 substituents).

  • Deprotonation: A base (even alkoxides like NaOEt) removes the C3 proton.

  • Electronic Shift: The resulting carbanion is unstable. The electron density shifts to form a nitrile bond.

  • Cleavage: The N-O bond breaks, yielding an

    
    -cyanoketone  (or enolate).
    
    • Symptom:[1][2][3][4][5][6][7] Reaction mixture turns dark/tarry; IR shows strong nitrile peak (~2200 cm⁻¹).

Scenario B: The C5-Lithiation Fragmentation

Even with a blocking group at C3, attempting to lithiate C5 at temperatures above -60°C leads to fragmentation.

  • Lithiation: C5-Li species forms.

  • Thermal Elimination: If allowed to warm, the species undergoes a retro-cycloaddition-like fragmentation into an alkynolate and a nitrile .

Experimental Protocols (SOPs)

Protocol 1: Safe Lithiation of C3-Substituted Isoxazoles

For functionalizing the C5 position (e.g., introducing halogens, aldehydes, or alkyl groups).

Prerequisites:

  • Substrate: Must have a substituent at C3 (Methyl, Phenyl, etc.).

  • Solvent: Anhydrous THF (freshly distilled or from column).

  • Base: n-BuLi or LDA (freshly titrated).

Step-by-Step:

  • Cryogenic Setup: Flame-dry a round-bottom flask under Argon/Nitrogen. Cool THF to -78°C (Acetone/Dry Ice bath). Do not cheat on the temperature.

  • Base Addition: Add LDA (1.1 equiv) dropwise over 10 minutes. Ensure internal temperature does not rise above -70°C.

  • Substrate Addition: Dissolve the isoxazole in a minimum amount of dry THF. Add dropwise to the base.[2]

    • Visual Check: Solution often turns yellow or orange (formation of heteroaryl anion).

  • Incubation: Stir at -78°C for exactly 30 minutes. Do not stir longer than 1 hour.

  • Quenching (The Critical Step): Add the electrophile (e.g., Methyl Iodide, DMF, Iodine) rapidly while still at -78°C.

  • Warming: Allow the mixture to warm to room temperature only after the electrophile has been added and stirred for 15 minutes.

Protocol 2: Handling C3-Unsubstituted Isoxazoles

If you must react a C3-H isoxazole under basic conditions.

Strategy: Avoid deprotonation.

  • Use Weak Bases: Use Carbonates (K₂CO₃, Cs₂CO₃) or Phosphates for Palladium-catalyzed couplings. Avoid Hydroxides or Alkoxides.

  • Alternative Synthesis: If you need a functional group at C5, synthesize the ring with the group already present (e.g., using a specific alkyne + nitrile oxide cycloaddition) rather than trying to deprotonate the ring later.

Data & Compatibility Table

Base Selection Guide for Isoxazoles

Base ReagentpKa (Conj. Acid)Risk LevelRecommended Use CaseNotes
LDA / n-BuLi 35-50Critical C5-Lithiation (at -78°C only)Will instantly destroy C3-H isoxazoles.
NaOEt / NaOMe 16-17High Ester hydrolysis (careful control)Can induce ring opening in C3-H isoxazoles at RT.
t-BuOK 18High None recommendedSteric bulk does not prevent C3-deprotonation.
Cs₂CO₃ / K₂CO₃ ~10Low Suzuki/Sonogashira CouplingSafe for most isoxazoles in non-protic solvents.
Pyridine / Et₃N 5-10Safe Acylation / Mild condensationsStandard organic bases are generally safe.

Frequently Asked Questions (FAQ)

Q: I see a new spot on TLC that is very polar after treating my isoxazole with NaOH. What is it? A: It is likely the ring-opened


-cyanoenolate salt. Upon acidic workup, this becomes the 

-cyanoketone. Verify with IR spectroscopy; a sharp nitrile band indicates ring cleavage.

Q: Can I use lateral metalation (reacting a methyl group on the ring) without breaking the ring? A: Yes, lateral metalation (e.g., on a 5-methyl group) is generally safer than ring lithiation because the resulting anion is stabilized by resonance without immediate bond stress on the N-O bond. However, -78°C is still recommended to prevent thermodynamic equilibration to ring-opening pathways.

Q: Is the isoxazole ring stable to reductive conditions? A: Generally, no. Hydrogenation (H₂/Pd) or single-electron transfer (Mo(CO)₆) will cleave the N-O bond to form


-aminoenones. This is a feature, not a bug, often used to synthesize 1,3-dicarbonyl equivalents, but it is fatal if you intend to keep the ring intact.

References

  • BenchChem. Troubleshooting guide for the synthesis of isoxazole derivatives. (Discusses N-O bond sensitivity to strong bases and reductive conditions). 2[2][3][5][6][7][8][9][10][11][12][13][14]

  • National Institutes of Health (PMC). Synthetic Utility of Epoxides for Chiral Functionalization of Isoxazoles. (Details lateral metalation and lithiation protocols). 15[2][3][6][7][8][11]

  • ResearchGate. pH and temperature stability of the isoxazole ring in leflunomide. (Case study on 3-unsubstituted isoxazole cleavage to active metabolites). 8

  • Royal Society of Chemistry. Reductive ring opening of isoxazoles with Mo(CO)6 and water.[16] (Describes the reductive cleavage pathway). 16[2][3][6][7][8][11][13]

  • ResearchGate. Ring-Opening Fluorination of Isoxazoles. (Demonstrates electrophilic fluorination followed by base-induced cleavage). 4

Sources

Troubleshooting

Technical Support Center: Purification of 5-Cyclobutyl-1,2-oxazol-3-amine by Flash Chromatography

This technical support guide is designed for researchers, scientists, and professionals in drug development who are tasked with the purification of 5-Cyclobutyl-1,2-oxazol-3-amine. This document provides in-depth trouble...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are tasked with the purification of 5-Cyclobutyl-1,2-oxazol-3-amine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during flash chromatography of this basic heterocyclic amine.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into purification strategies, it is crucial to understand the physicochemical properties of 5-Cyclobutyl-1,2-oxazol-3-amine that influence its chromatographic behavior.

PropertyPredicted Value/InformationImplication for Flash Chromatography
Molecular Weight 138.17 g/mol Standard for small molecule purification.
Predicted LogP ~1.5Moderately polar compound. A good starting point for normal-phase chromatography would be a solvent system of intermediate polarity.
Predicted pKa ~3-4 (for the amine)The 3-amino group imparts basicity to the molecule. This is a critical factor leading to potential peak tailing on standard silica gel due to interactions with acidic silanol groups.
Stability The isoxazole ring is generally stable but can be susceptible to cleavage under basic conditions, particularly at elevated temperatures.[1][2]Avoid prolonged exposure to strong bases and high temperatures during purification and work-up.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the purification of 5-Cyclobutyl-1,2-oxazol-3-amine.

Q1: What is the most common issue when purifying 5-Cyclobutyl-1,2-oxazol-3-amine on a standard silica gel column?

A1: The most prevalent issue is significant peak tailing. This is due to the basic nature of the 3-amino group, which strongly interacts with the acidic silanol groups on the surface of standard silica gel. This interaction can lead to poor separation, broad peaks, and reduced recovery.

Q2: What is a good starting solvent system for TLC analysis?

A2: For a moderately polar compound like 5-Cyclobutyl-1,2-oxazol-3-amine, a good starting point for thin-layer chromatography (TLC) analysis is a mixture of a non-polar and a polar solvent. We recommend starting with a gradient of ethyl acetate in hexanes (e.g., 20% to 80% ethyl acetate). To counteract the basicity of the amine, it is highly advisable to add a small amount of a basic modifier, such as 0.5-1% triethylamine (TEA) or ammonium hydroxide, to the eluent.

Q3: My compound is not moving off the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?

A3: If your compound remains at the baseline, it indicates that the solvent system is not polar enough to elute it. You can increase the polarity by adding a stronger solvent like methanol to your ethyl acetate. A common mobile phase for more polar amines is a mixture of dichloromethane (DCM) and methanol. Again, the addition of a basic modifier is crucial.

Q4: Should I use normal-phase or reversed-phase chromatography?

A4: Normal-phase chromatography on silica gel is the most common and cost-effective method for this type of compound. However, due to the challenges associated with its basicity, two main strategies are recommended in normal-phase chromatography: using a basic modifier in the mobile phase or employing an amine-functionalized silica column.[3] Reversed-phase chromatography is a viable alternative, particularly if normal-phase approaches fail to provide adequate separation.

III. Troubleshooting Guide: From Tailing Peaks to Low Recovery

This section provides a systematic approach to troubleshooting common problems encountered during the flash chromatography purification of 5-Cyclobutyl-1,2-oxazol-3-amine.

Issue 1: Severe Peak Tailing on a Standard Silica Gel Column

Symptoms:

  • The peak for your compound is broad and asymmetrical, with a pronounced "tail."

  • Poor resolution from impurities.

Causality: The basic amine functionality of your compound is interacting strongly with the acidic silanol groups on the silica surface, leading to a slow and uneven elution.

Solutions:

  • Mobile Phase Modification: This is often the simplest and most effective solution.

    • Add Triethylamine (TEA): Incorporate 0.5-2% (v/v) of TEA into your eluent system (e.g., hexanes/ethyl acetate or DCM/methanol). The TEA will compete with your basic compound for the active sites on the silica, effectively masking them and allowing for a more symmetrical peak shape.

    • Use Ammonium Hydroxide: A solution of 1-2% concentrated ammonium hydroxide in methanol can be used as the polar component of your mobile phase. This is particularly effective for highly polar amines.

  • Alternative Stationary Phase:

    • Amine-Functionalized Silica: These columns have an aminopropyl-functionalized surface that creates a less acidic environment, significantly reducing the interaction with basic analytes.[3] This often allows for the use of simpler, non-modified solvent systems like hexanes/ethyl acetate.

    • Alumina (Neutral or Basic): Alumina is a less acidic stationary phase than silica and can be a good alternative for the purification of basic compounds.

Experimental Workflow for Troubleshooting Peak Tailing:

Troubleshooting_Peak_Tailing start Severe Peak Tailing Observed add_tea Add 0.5-2% TEA to Mobile Phase start->add_tea use_nh4oh Use 1-2% NH4OH in MeOH as Polar Solvent start->use_nh4oh amine_silica Switch to Amine-Functionalized Silica Column start->amine_silica alumina Try Neutral or Basic Alumina Column start->alumina evaluate Evaluate TLC/Scouting Run add_tea->evaluate use_nh4oh->evaluate amine_silica->evaluate alumina->evaluate success Symmetrical Peak Achieved evaluate->success

Caption: Decision tree for addressing peak tailing.

Issue 2: Low or No Recovery of the Compound

Symptoms:

  • The expected product is not observed in the collected fractions.

  • The total mass recovered after chromatography is significantly lower than the amount loaded.

Causality:

  • Irreversible Adsorption: The compound may be so strongly bound to the acidic silica gel that it does not elute under the chosen conditions.

  • Degradation on Column: The acidic nature of the silica gel or prolonged exposure to certain solvents could be causing the compound to decompose. The isoxazole ring can be labile under certain conditions.[1][2]

Solutions:

  • Increase Mobile Phase Polarity Drastically: If you suspect strong adsorption, a "strip" of the column with a very polar solvent system (e.g., 10-20% methanol in DCM with 1% TEA) may be necessary to elute the compound.

  • Use a Less Acidic Stationary Phase: As mentioned previously, amine-functionalized silica or alumina can prevent irreversible binding.

  • Check for Degradation:

    • TLC Stability Test: Spot your crude material on a TLC plate, let it sit for an hour, and then develop it. If you see new spots or streaking that wasn't there initially, your compound may be unstable on silica.

    • Minimize Contact Time: Use a shorter column and a faster flow rate to reduce the time your compound spends on the stationary phase.

  • Dry Loading: If your compound has low solubility in the initial mobile phase, consider dry loading. Dissolve your crude product in a suitable solvent (e.g., DCM or methanol), adsorb it onto a small amount of silica gel or celite, and then evaporate the solvent. The resulting dry powder can then be loaded onto the column. This technique often leads to sharper bands and better separation.

Issue 3: Co-elution with Impurities

Symptoms:

  • Fractions contain both the desired product and one or more impurities.

  • TLC analysis shows overlapping spots.

Causality:

  • Insufficient Resolution: The chosen solvent system does not provide adequate separation between your product and the impurities.

  • Potential Impurities: Common impurities from the synthesis of 3-amino-5-alkylisoxazoles can include unreacted starting materials or regioisomers (e.g., the 5-amino-3-cyclobutyl-1,2-oxazole).[4]

Solutions:

  • Optimize the Solvent System:

    • Fine-tune the Polarity: Make small, incremental changes to the solvent ratio. Sometimes a slight decrease in polarity can significantly improve separation.

    • Try Different Solvent Combinations: If a hexanes/ethyl acetate system is not working, try a DCM/methanol or a toluene/acetone system (always with a basic modifier). Different solvents can alter the selectivity of the separation.

  • Gradient Elution: If you are using an isocratic (constant solvent composition) elution, switching to a shallow gradient can often improve the resolution of closely eluting compounds.

  • Consider a Different Stationary Phase: The selectivity of the separation can be different on alumina or amine-functionalized silica compared to standard silica.

Workflow for Optimizing Separation:

Optimizing_Separation start Co-elution of Product and Impurities fine_tune Fine-tune Solvent Ratio start->fine_tune change_solvents Try Different Solvent System (e.g., DCM/MeOH) start->change_solvents gradient Implement a Shallow Gradient start->gradient change_phase Switch Stationary Phase (Amine-Silica or Alumina) start->change_phase analyze Analyze Fractions by TLC/HPLC fine_tune->analyze change_solvents->analyze gradient->analyze change_phase->analyze pure Pure Product Obtained analyze->pure

Caption: Strategies for improving separation of co-eluting compounds.

IV. Recommended Protocol for Flash Chromatography Purification

This section provides a detailed, step-by-step methodology for the purification of 5-Cyclobutyl-1,2-oxazol-3-amine.

1. Method Development (TLC)

  • Prepare Eluent: Start with a 50:50 mixture of hexanes and ethyl acetate containing 1% triethylamine (TEA).

  • Spot TLC Plate: On a silica gel TLC plate, spot your crude reaction mixture, a co-spot (crude mixture and a reference standard of the product, if available), and the reference standard alone.

  • Develop and Visualize: Develop the TLC plate in the prepared eluent. Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate or ninhydrin).

  • Optimize: Adjust the solvent ratio to achieve an Rf value of 0.2-0.3 for the desired product. If separation is poor, try a DCM/methanol system with 1% TEA.

2. Column Preparation

  • Choose Column Size: Select a silica gel column size appropriate for the amount of crude material you are purifying (a general rule of thumb is a 30:1 to 100:1 ratio of silica to crude material by weight).

  • Pack the Column: Pack the column with silica gel using the initial, less polar eluent determined from your TLC analysis.

  • Equilibrate: Equilibrate the column by passing 3-5 column volumes of the initial eluent through it.

3. Sample Loading

  • Wet Loading: Dissolve the crude material in a minimal amount of the initial eluent or a slightly more polar solvent (e.g., DCM). Inject the solution onto the top of the column.

  • Dry Loading (Recommended for better resolution): Dissolve the crude material in a volatile solvent (e.g., DCM or methanol). Add a small amount of silica gel to the solution and evaporate the solvent to dryness. Carefully load the resulting powder onto the top of the column.

4. Elution and Fraction Collection

  • Run the Column: Begin the elution with the initial, less polar solvent system. If using a gradient, gradually increase the proportion of the more polar solvent.

  • Collect Fractions: Collect fractions of a suitable volume (e.g., 10-20 mL for a medium-sized column).

  • Monitor Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.

5. Post-Purification

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

  • Characterize: Confirm the purity and identity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS).

V. References

  • ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide. [Link]

  • Sorbent Technologies, Inc. (2022, November 9). Amino Silica Gel. [Link]

  • IntechOpen. (2024, June 30). Construction of Isoxazole ring: An Overview. [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]

  • PMC. (n.d.). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. [Link]

  • PubMed. (2012, April 3). Synthesis and rapid characterization of amine-functionalized silica. [Link]

  • Google Patents. (n.d.). Processes for preparing 3-amino-isoxazoles.

  • ResearchGate. (2018, August 2). Separation of organic compounds using amino- functionalized silica gel spherical 40-75um?[Link]

  • Synthesis. (2013). A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. [Link]

  • ACS Publications. (2009, September 18). Adsorption of Cu2+ on Amino Functionalized Silica Gel with Different Loading. [Link]

  • PubChem. (n.d.). (2-(4-amino-1,2,5-oxadiazol-3-yl)-1-cyclobutyl-1H-benzo[d]imidazol-5-yl)methanol. [Link]

  • Google Patents. (n.d.). Preparation method of 3-amino-5-methyl isoxazole.

  • PubMed. (2014, February 12). 3-(5-)-Amino-o-diarylisoxazoles: regioselective synthesis and antitubulin activity. [Link]

  • PMC. (n.d.). Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings. [Link]

  • MDPI. (2022, July 25). Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. [Link]

  • ARKAT USA, Inc. (n.d.). The reaction of 1-ethylthio-3-iminopyrrolizines with hydroxylamine. A new synthesis of 3-aminoisoxazoles. [Link]

  • Google Patents. (n.d.). Process for preparing 3-aminoisoxazole derivatives.

  • Ovidius University Annals of Chemistry. (n.d.). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. [Link]

  • Scilit. (n.d.). Advances in the Chemistry of Aminoisoxazole. [Link]

  • Beilstein Journals. (2022, January 12). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. [Link]

  • Zanco Journal of Medical Sciences. (n.d.). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. [Link]

  • Revues Scientifiques Marocaines. (2022). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. [Link]

  • MDPI. (n.d.). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. [Link]

Sources

Optimization

Technical Support Center: Stability of 5-Cyclobutyl-1,2-oxazol-3-amine in Acidic Media

Introduction Welcome to the Technical Support Center for 5-Cyclobutyl-1,2-oxazol-3-amine (CAS: 1229454-63-0). As a Senior Application Scientist, I have compiled this guide to address the specific physicochemical challeng...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center for 5-Cyclobutyl-1,2-oxazol-3-amine (CAS: 1229454-63-0). As a Senior Application Scientist, I have compiled this guide to address the specific physicochemical challenges researchers face when handling this compound in acidic environments. The isoxazole ring is a versatile pharmacophore, but its stability is highly conditional. This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to ensure the integrity of your analytical and synthetic workflows.

Part 1: Mechanistic Insights & Causality

Q: Why does 5-Cyclobutyl-1,2-oxazol-3-amine degrade in certain acidic media but remain stable in others? A: The stability of the isoxazole ring is a function of pH, temperature, and the specific substitution pattern[1]. 5-Cyclobutyl-1,2-oxazol-3-amine exhibits a dual nature. At mildly acidic pH (pH 4–6), the exocyclic primary amine (pKa ~1.5–2.0) undergoes reversible protonation, forming a stable salt without disrupting the aromaticity of the heterocycle.

However, in highly acidic media (pH < 2) combined with thermal stress, the electron density shifts. The ring nitrogen becomes protonated, which severely weakens the adjacent N–O bond. This protonation acts as the causal trigger for nucleophilic attack by water. The 5-cyclobutyl group provides minor steric shielding and inductive electron donation, but it cannot prevent acid-catalyzed hydrolytic cleavage under harsh conditions (e.g., 0.1 M HCl at 60°C).

Q: What are the exact degradation products I should look for in my LC-MS data? A: When the N–O bond cleaves via acid hydrolysis, the primary degradation pathway follows consecutive first-order kinetics. For 3-aminoisoxazoles, this ring-opening typically yields cyanoacetamide derivatives and corresponding ketones[2]. In the case of 5-cyclobutyl-1,2-oxazol-3-amine, expect to see an initial mass shift corresponding to the addition of H₂O (+18 Da), followed by fragmentation into a cyclobutyl-beta-keto amide or cyanoacetamide derivative.

AcidDegradation A 5-Cyclobutyl-1,2-oxazol-3-amine (Intact Heterocycle) B Mild Acid (pH 3-5) Exocyclic Amine Protonation A->B Dilute Acid (e.g., 0.1% Formic) C Strong Acid (pH < 2) Ring Nitrogen Protonation A->C Strong Acid (e.g., 0.1M HCl) D Stable Ammonium Salt (Reversible) B->D Equilibration E N-O Bond Cleavage (Hydrolysis) C->E H2O Attack + Heat F Ring-Opened Degradants (Cyanoacetamides) E->F Rearrangement

Logical pathway of acid-catalyzed degradation of 5-cyclobutyl-1,2-oxazol-3-amine.

Part 2: Troubleshooting Guide for Analytical Workflows

Issue 1: Peak splitting and loss of assay during RP-HPLC.

  • Observation: You are using 0.1% Trifluoroacetic acid (TFA) in your mobile phase, and samples left in the autosampler overnight show a 5–10% loss in peak area with new early-eluting peaks.

  • Causality: 0.1% TFA yields a pH of ~2.0. While the compound survives the brief transit time through the HPLC column, prolonged storage in the acidic mobile phase inside the autosampler vial initiates slow hydrolysis of the N-O bond.

  • Solution: Prepare your autosampler stock solutions in a neutral diluent (e.g., 50:50 Water:Acetonitrile without acid). If an acidic modifier is strictly required for peak shape, switch to 0.1% Formic Acid (pH ~2.7), which significantly reduces the hydrolysis rate.

Issue 2: Compound degradation during long-term storage of stock solutions.

  • Observation: Stock solutions prepared in DMSO and stored at -20°C show degradation over 3 months.

  • Causality: DMSO is highly hygroscopic. Repeated freeze-thaw cycles introduce atmospheric moisture[3]. If the DMSO contains trace acidic impurities (common in lower-grade solvents), the absorbed water facilitates slow acid-catalyzed hydrolysis even at low temperatures.

  • Solution: Use anhydrous, LC-MS grade DMSO. Aliquot the stock solution into single-use vials to completely eliminate freeze-thaw cycles and moisture ingress.

Part 3: Quantitative Data & Self-Validating Protocols

To predict behavior during synthesis or analysis, refer to the standardized stability profile below.

Quantitative Stability Profile

Table 1: Stability of 5-Cyclobutyl-1,2-oxazol-3-amine under various acidic conditions.

Stress ConditionApprox. pHTemperatureTimeExpected RecoveryPrimary Observation
0.1% Formic Acid (aq)2.725°C24h>98%Stable; reversible protonation.
0.1% TFA (aq)2.025°C24h92–95%Minor degradation in solution.
0.1 M HCl1.025°C24h80–85%Slow hydrolytic ring opening.
0.1 M HCl1.060°C24h<20%Extensive N–O bond cleavage.
Protocol: Self-Validating Acid Forced Degradation

When conducting forced degradation studies (e.g., for IND submissions), the protocol must be self-validating. This means the degradation must be definitively halted before analysis to ensure the LC-MS results reflect the stress period, not ongoing degradation in the queue.

Materials:

  • 5-Cyclobutyl-1,2-oxazol-3-amine standard

  • Methanol (LC-MS Grade)

  • 0.1 M HCl (aq) and 0.1 M NaOH (aq)

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the compound in Methanol to a precise concentration of 1.0 mg/mL.

  • Acid Stress Initiation: Transfer 1.0 mL of the stock solution to a 5 mL glass vial. Add exactly 1.0 mL of 0.1 M HCl. Seal the vial tightly to prevent solvent evaporation.

  • Thermal Incubation: Place the vial in a thermomixer at 60°C for exactly 24 hours. (Causality: Elevated temperature accelerates the activation energy required for N–O bond cleavage, compressing months of degradation into a 24-hour window).

  • Quenching (Critical Validation Step): Remove the vial and immediately submerge it in an ice bath for 5 minutes to halt thermal kinetics. Add exactly 1.0 mL of 0.1 M NaOH.

    • Self-Validation Check: Spot 1 µL of the mixture onto pH paper. The pH must be between 6.5 and 7.5. If it is not, adjust with micro-volumes of acid/base. This guarantees the compound is stabilized prior to entering the HPLC autosampler.

  • Dilution & Analysis: Dilute the neutralized mixture with 2.0 mL of neutral mobile phase (final concentration ~0.2 mg/mL). Analyze via LC-UV/MS.

ForcedDegradation S1 1. Stock Prep (1 mg/mL in MeOH) S2 2. Acid Addition (+ 0.1M HCl) S1->S2 S3 3. Thermal Stress (60°C, 24h) S2->S3 S4 4. Quenching (+ 0.1M NaOH at 4°C) S3->S4 S5 5. LC-MS Analysis (Neutral Diluent) S4->S5

Step-by-step experimental workflow for self-validating acid forced degradation.

References

  • BenchChem. "Technical Support Center: Stability of Isoxazoline Compounds in Common Laboratory Solvents." Benchchem.
  • BenchChem. "The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability." Benchchem.
  • Longhi, M R et al. "Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone derivatives in aqueous solutions." Journal of pharmaceutical sciences vol. 80,6 (1991): 573-7. doi:10.1002/jps.2600800616.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis for Researchers and Drug Development Professionals

An In-depth Technical Guide to the 1H NMR Spectral Characteristics of 5-Cyclobutyl-1,2-oxazol-3-amine In the landscape of modern medicinal chemistry, the 1,2-oxazole (isoxazole) scaffold is a privileged structure, integr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the 1H NMR Spectral Characteristics of 5-Cyclobutyl-1,2-oxazol-3-amine

In the landscape of modern medicinal chemistry, the 1,2-oxazole (isoxazole) scaffold is a privileged structure, integral to a multitude of pharmacologically active agents.[1] Its utility stems from its ability to act as a bioisostere for amide and ester functionalities, its metabolic stability, and its capacity to engage in various non-covalent interactions with biological targets. The specific substitution pattern on the isoxazole ring profoundly influences its physicochemical properties and biological activity. This guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectral characteristics of 5-Cyclobutyl-1,2-oxazol-3-amine, a molecule of interest in drug discovery programs.

This document moves beyond a simple cataloging of chemical shifts. As a senior application scientist, the goal is to provide a predictive and comparative framework for understanding the 1H NMR spectrum of this compound. We will dissect the anticipated spectral features by drawing comparisons with simpler, well-characterized analogs and grounding our predictions in the fundamental principles of NMR spectroscopy. This approach is designed to empower researchers to confidently identify and characterize this and related molecules.

Predicted 1H NMR Spectrum of 5-Cyclobutyl-1,2-oxazol-3-amine

The 1H NMR spectrum of 5-Cyclobutyl-1,2-oxazol-3-amine is predicted to exhibit distinct signals corresponding to the protons of the cyclobutyl ring, the methine proton on the isoxazole ring, and the amine protons. The exact chemical shifts and coupling patterns are a consequence of the electronic environment and spatial arrangement of these protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Justification
H4 (Isoxazole)5.0 - 6.0Singlet (s)The H4 proton of the isoxazole ring is expected to appear as a singlet in the region typical for this ring system. The electron-donating amino group at C3 and the alkyl substituent at C5 will influence its precise location. Published data for related 3-amino-5-methylisoxazole shows the H4 proton in the range of 4.9-6.7 ppm.[2]
NH2 (Amine)4.5 - 5.5Broad Singlet (br s)The protons of the primary amine at the C3 position are expected to appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift can be highly dependent on solvent, concentration, and temperature.
H1' (Cyclobutyl Methine)3.0 - 3.8Multiplet (m) or Quintet (quint)The methine proton of the cyclobutyl ring, directly attached to the isoxazole ring, will be the most downfield of the cyclobutyl protons due to the deshielding effect of the heterocyclic ring. It will be split by the adjacent methylene protons on the cyclobutane ring.
H2'/H3' (Cyclobutyl Methylene)1.8 - 2.5Multiplets (m)The methylene protons of the cyclobutane ring will exhibit complex splitting patterns due to coupling with each other and with the methine proton. The non-planar, puckered conformation of the cyclobutane ring can lead to diastereotopic protons with distinct chemical shifts and coupling constants.[3][4] Unsubstituted cyclobutane resonates at approximately 1.96 ppm.[3][5][6][7] The substituent effects will cause a downfield shift.

Comparative Spectral Analysis

To understand the predicted spectrum, it is instructive to compare it with the spectra of its constituent parts and related molecules.

1. Cyclobutane: Unsubstituted cyclobutane exhibits a single peak at ~1.96 ppm in its 1H NMR spectrum due to the rapid puckering of the ring, which makes all eight protons chemically equivalent on the NMR timescale.[3][7] When a substituent is introduced, this equivalence is lost. The protons on the carbon bearing the substituent (the α-carbon) are shifted downfield, and the puckered conformation can lead to distinct axial and equatorial proton signals for the other ring protons.[3][4]

2. 3-Amino-5-methylisoxazole: In this simpler analog, the key signals are the methyl group protons, the H4 proton, and the amine protons. The H4 proton typically appears as a singlet around 5.9 ppm.[2] The amino protons give rise to a broad singlet. Replacing the methyl group with a cyclobutyl group is expected to have a minor electronic effect on the H4 proton's chemical shift but will introduce the more complex signals of the cyclobutyl ring.

3. 5-Substituted-3-amino-isoxazoles: The chemical shift of the H4 proton in 5-substituted isoxazoles is sensitive to the nature of the substituent at the 5-position. Electron-withdrawing groups will shift it downfield, while electron-donating groups will shift it upfield. The cyclobutyl group is a weakly electron-donating alkyl group, so a chemical shift for H4 similar to or slightly upfield from that of 3-amino-5-methylisoxazole is expected.

Experimental Protocol for 1H NMR Spectroscopy

The following provides a detailed, step-by-step methodology for acquiring a high-quality 1H NMR spectrum of 5-Cyclobutyl-1,2-oxazol-3-amine.

I. Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent in which the analyte is soluble. Chloroform-d (CDCl3) is a common first choice. Other options include dimethyl sulfoxide-d6 (DMSO-d6) or methanol-d4 (CD3OD). The choice of solvent can affect the chemical shifts, particularly for the NH2 protons.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the purified compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference peak.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.

  • Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool in the pipette to remove any particulate matter.

II. NMR Spectrometer Setup and Data Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Tuning and Shimming: The instrument's probe should be tuned to the 1H frequency, and the magnetic field homogeneity should be optimized by shimming to obtain sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient.

    • Acquisition Time: An acquisition time of 2-4 seconds will provide good resolution.

    • Spectral Width: A spectral width of 12-16 ppm is appropriate to cover the expected range of chemical shifts.

III. Data Processing:

  • Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

  • Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum should be corrected to be flat.

  • Referencing: The spectrum is referenced by setting the TMS peak to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference.[8]

  • Integration: The relative areas under the peaks are integrated to determine the proton ratios.

  • Peak Picking: The chemical shifts of the peaks are determined.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the 1H NMR analysis of a novel compound like 5-Cyclobutyl-1,2-oxazol-3-amine.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Weigh Compound prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Add Internal Standard (TMS) prep2->prep3 prep4 Transfer to NMR Tube prep3->prep4 acq1 Tune and Shim Spectrometer prep4->acq1 acq2 Set Acquisition Parameters acq1->acq2 acq3 Acquire FID acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Reference Spectrum (TMS = 0 ppm) proc2->proc3 an1 Identify Chemical Shifts (δ) proc3->an1 an2 Analyze Splitting Patterns (Multiplicity) an1->an2 an3 Determine Integral Ratios an2->an3 an4 Assign Signals to Protons an3->an4 final final an4->final Structure Confirmation

Caption: Workflow for 1H NMR Analysis

Conclusion

The 1H NMR spectrum of 5-Cyclobutyl-1,2-oxazol-3-amine is predicted to be readily interpretable through a combination of understanding the characteristic chemical shifts of the isoxazole and cyclobutane ring systems. The key diagnostic signals will be the singlet for the H4 proton of the isoxazole ring and the complex multiplets for the protons of the cyclobutyl ring. This guide provides a robust framework for the prediction, acquisition, and interpretation of the 1H NMR spectrum of this and structurally related compounds, serving as a valuable resource for researchers in the field of drug discovery and development.

References

  • An In-depth Technical Guide to 1H and 13C NMR Spectral Analysis of Cyclobutanes - Benchchem.
  • 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Journal of organic chemistry.
  • A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed. Available at: [Link]

  • 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study.
  • cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of ... - Doc Brown. Available at: [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide - Zanco Journal of Medical Sciences. Available at: [Link]

  • Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line - Impactfactor. Available at: [Link]

  • Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl‑2H‑Azirines - PMC. Available at: [Link]

  • Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines - ChemRxiv. Available at: [Link]

  • Supporting Information - ScienceOpen. Available at: [Link]

  • Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra - Beilstein Journals. Available at: [Link]

  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2- oxazole-4-carboxylates as - Beilstein Journals. Available at: [Link]

  • Tables For Organic Structure Analysis. Available at: [Link]

  • REACTIONS OF 3-AMINO-5-METHYLISOXAZOLE WITH ENOL ETHERS: SYNTHESIS OF NEW ISOXAZOLYLENAMINES DERIVATIVES AND SUBSTITUTED ISOXA. Available at: [Link]

  • 1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Available at: [Link]

  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - PMC. Available at: [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info. Available at: [Link]

  • One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines - MDPI. Available at: [Link]

  • Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids - MDPI. Available at: [Link]

  • 1H NMR spectrum of compound 3. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Oxazole - SpectraBase. Available at: [Link]

  • REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. - Revues Scientifiques Marocaines. Available at: [Link]

  • Synthesis and NMR spectral studies of some new I-heteroaryl-5-amino- 3-alkyl/aryl-4-cyanopyrazoles. Available at: [Link]

Sources

Comparative

Technical Comparison: HPLC Separation of 5-Cyclobutyl vs. 5-Isopropyl Isoxazole Derivatives

The following guide provides an in-depth technical comparison of the HPLC retention behavior of 5-cyclobutyl isoxazole versus 5-isopropyl isoxazole . Executive Summary In Reverse-Phase High-Performance Liquid Chromatogra...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of the HPLC retention behavior of 5-cyclobutyl isoxazole versus 5-isopropyl isoxazole .

Executive Summary

In Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), 5-cyclobutyl isoxazole consistently exhibits a longer retention time compared to 5-isopropyl isoxazole .

This separation is governed by the carbon number rule and hydrophobic subtraction model : the cyclobutyl moiety (


) possesses a higher methylene count and lipophilicity (LogP) than the isopropyl moiety (

). While both compounds share the polar isoxazole core, the additional methylene unit in the cyclobutyl ring drives stronger van der Waals interactions with C18 stationary phases, resulting in later elution.
AnalyteStructureCarbon Count (R-Group)Relative HydrophobicityElution Order (RP-HPLC)
5-Isopropyl isoxazole Isoxazole-

3 (Branched)LowerFirst (

)
5-Cyclobutyl isoxazole Isoxazole-

4 (Cyclic)HigherSecond (

)

Chemical Basis of Separation

To optimize the separation of these analogs, one must understand the thermodynamic drivers of retention.

Hydrophobicity and LogP

The primary mechanism in RP-HPLC is the partitioning of the analyte between the polar mobile phase and the non-polar stationary phase (typically C18).

  • Isopropyl Group (

    
    ):  A branched alkyl chain. While branching typically reduces surface area (and thus retention) compared to linear chains, the critical factor here is the carbon count.
    
  • Cyclobutyl Group (

    
    ):  A cyclic alkyl ring. Despite the ring strain and compact shape, it contains one additional methylene (
    
    
    
    ) equivalent compared to the isopropyl group.

According to Martin’s Rule of free energy linearity, the addition of a methylene group increases the logarithm of the partition coefficient (


). Consequently, the capacity factor (

) increases, leading to longer retention.
Structural Interaction Diagram

The following diagram illustrates the differential interaction of these ligands with a C18 stationary phase.

G cluster_0 Stationary Phase (C18) cluster_1 Analytes (Mobile Phase) C18 Octadecylsilane Ligands (Hydrophobic Surface) Iso 5-Isopropyl Isoxazole (C3 Substituent) Lower Surface Area Iso->C18 Weaker Interaction (Faster Elution) Cyc 5-Cyclobutyl Isoxazole (C4 Substituent) Higher Hydrophobicity Cyc->C18 Stronger Interaction (Slower Elution) caption Fig 1. Differential hydrophobic interaction mechanism on C18 silica.

Experimental Protocol

The following protocol is designed to achieve baseline resolution (


) between these two analogs. This method is self-validating using a resolution check.
Materials & Reagents
  • Column: C18 (L1),

    
     mm, 3.5 µm or 5 µm particle size (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).
    
  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).

    • Note: Formic acid is used to suppress the ionization of the isoxazole nitrogen, ensuring the analyte remains neutral and interacts fully with the stationary phase.

Instrument Settings
  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C (Controlled).

  • Detection: UV @ 254 nm (Isoxazole

    
     transition) or 210 nm.
    
  • Injection Volume: 5–10 µL.

Gradient Method
Time (min)% Mobile Phase BDescription
0.010Initial equilibration (High polarity)
15.090Linear ramp to elute hydrophobic species
17.090Wash step
17.110Return to initial conditions
22.010Re-equilibration (Critical for reproducibility)
Workflow Diagram

Workflow Start Sample Preparation (Dissolve in 50:50 Water:MeCN) Inject Injection (10 µL) Start->Inject Sep Gradient Separation (C18 Column, 30°C) Inject->Sep Detect UV Detection (254 nm) Sep->Detect Data Data Analysis Calculate Rs & Tailing Factor Detect->Data caption Fig 2. Standardized HPLC workflow for isoxazole derivative separation.

Results & Discussion

Predicted Retention Data

While exact retention times vary by column manufacturer, the relative retention factors (


) remain constant due to the structural chemistry.
Parameter5-Isopropyl Isoxazole5-Cyclobutyl IsoxazoleRationale
Formula


One methylene (

) difference.
Calc. LogP ~1.4~1.8Cyclobutyl is more lipophilic.
Retention Time ~6.5 min~7.8 minExample values based on generic gradient.
Elution Order 12Follows hydrophobicity trend.[2]
Troubleshooting Co-elution

If the peaks co-elute (Resolution


):
  • Change Organic Modifier: Switch Acetonitrile to Methanol . Methanol is a protic solvent and offers different selectivity (

    
    ) for aromatic/cyclic compounds compared to aprotic Acetonitrile.
    
  • Lower Temperature: Reducing the column temperature to 20°C or 15°C generally increases retention and improves selectivity for structurally similar isomers.

  • Use Phenyl-Hexyl Phase: If C18 fails, a Phenyl-Hexyl column can exploit

    
     interactions with the isoxazole ring, often enhancing separation based on the steric bulk of the substituent (Cyclobutyl vs Isopropyl).
    

References

  • SIELC Technologies. (n.d.). Separation of Isoxazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Linclau, B., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • LibreTexts. (2021). 12.5: High-Performance Liquid Chromatography. Chemistry LibreTexts. Retrieved from [Link]

  • Shodex HPLC. (n.d.). Lesson 3: Separation Modes and their Mechanisms. Retrieved from [Link]

Sources

Validation

Differentiating 5-Cyclobutyl-1,2-oxazol-3-amine from 3-cyclobutyl isomer

Analytical and Functional Differentiation: 5-Cyclobutyl-1,2-oxazol-3-amine vs. 3-Cyclobutyl-1,2-oxazol-5-amine The synthesis of isoxazole building blocks—often achieved via the cyclocondensation of β-ketonitriles with hy...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical and Functional Differentiation: 5-Cyclobutyl-1,2-oxazol-3-amine vs. 3-Cyclobutyl-1,2-oxazol-5-amine

The synthesis of isoxazole building blocks—often achieved via the cyclocondensation of β-ketonitriles with hydroxylamine—frequently yields a mixture of regioisomers. Because the regioselectivity of this reaction is highly sensitive to pH and temperature[1], distinguishing the resulting isomers is a critical quality control step in drug discovery and materials science.

This guide provides a comprehensive framework for differentiating 5-Cyclobutyl-1,2-oxazol-3-amine (CAS 1229454-63-0)[2] from its regioisomer, 3-Cyclobutyl-1,2-oxazol-5-amine . By leveraging electronic causality, self-validating NMR protocols, and chemical reactivity profiling, researchers can definitively assign these structures.

Structural Divergence and Electronic Causality

To understand how to differentiate these isomers analytically, one must first understand the electronic push-pull dynamics of the isoxazole ring. The 1,2-oxazole system is an electron-deficient heterocycle characterized by the asymmetric electronegativity of its adjacent oxygen (O1) and nitrogen (N2) atoms.

  • 3-Cyclobutyl-1,2-oxazol-5-amine (5-Amino Isomer): When the amino group is positioned at C5 (adjacent to the oxygen), its lone pair heavily conjugates with the ring. This strong

    
     (resonance electron-donating) effect pushes electron density directly onto the C4 carbon. Consequently, the C4 position gains significant "enamine-like" character, making it highly nucleophilic and shielding the attached proton[1].
    
  • 5-Cyclobutyl-1,2-oxazol-3-amine (3-Amino Isomer): When the amino group is at C3 (adjacent to the ring nitrogen), the resonance contribution is fundamentally altered. The electron density is less localized on C4, resulting in a relatively deshielded C4 environment compared to the 5-amino counterpart.

This electronic divergence is the root causality behind their distinct spectroscopic signatures and chemical behaviors.

Definitive Analytical Differentiation Workflows

While 1D


H NMR provides rapid preliminary evidence, solvent-dependent chemical shift drift can introduce ambiguity. Therefore, 2D Heteronuclear Multiple Bond Correlation (HMBC) is required to establish a self-validating system  based on fixed covalent connectivity rather than variable resonance positions[1].
Protocol 1: 1D H and C NMR Profiling

The isolated proton at the C4 position (H-4) serves as the primary diagnostic marker.

  • Acquisition: Dissolve 10–15 mg of the analyte in DMSO-

    
    . DMSO is preferred over CDCl
    
    
    
    as it prevents rapid exchange of the NH
    
    
    protons, allowing them to be observed.
  • Interpretation:

    • If the H-4 singlet appears highly shielded at

      
       5.0 – 5.5 ppm , the strong resonance effect of an adjacent amine is present, indicating the 5-amino isomer [3].
      
    • If the H-4 singlet appears further downfield at

      
       6.1 – 7.0 ppm , the shielding effect is absent, confirming the 3-amino isomer [3].
      
Protocol 2: Self-Validating 2D HMBC Workflow

To eliminate the risk of anomalous solvent shielding, HMBC detects long-range (


 and 

) carbon-proton couplings. This workflow validates itself by cross-referencing the cyclobutyl group's connectivity against the H-4 proton's connectivity.
  • Step 1: Acquire a standard

    
    H-
    
    
    
    C HMBC spectrum optimized for long-range couplings (
    
    
    Hz).
  • Step 2 (The Internal Control): Locate the H-4 proton in the

    
    H dimension. Trace its correlations to identify the exact 
    
    
    
    C chemical shifts of the C3 and C5 quaternary carbons. Both isomers will show
    
    
    correlations from H-4 to C3 and C5.
  • Step 3 (The Differentiator): Locate the methine proton (CH) of the cyclobutyl ring in the

    
    H dimension (typically 
    
    
    
    3.0 – 3.5 ppm).
    • For 5-Cyclobutyl-1,2-oxazol-3-amine: The cyclobutyl CH will show a strong

      
       correlation to the C5 carbon  (
      
      
      
      170–175 ppm) and a weaker
      
      
      correlation to C4.
    • For 3-Cyclobutyl-1,2-oxazol-5-amine: The cyclobutyl CH will show a strong

      
       correlation to the C3 carbon  (
      
      
      
      160–165 ppm) and a weaker
      
      
      correlation to C4.

HMBC_Logic cluster_0 5-Cyclobutyl-1,2-oxazol-3-amine cluster_1 3-Cyclobutyl-1,2-oxazol-5-amine NH2_3 NH2 at C3 C3_A C3 (~162 ppm) NH2_3->C3_A 2J (Strong) C4_A C4 (~96 ppm) NH2_3->C4_A 3J (Weak) C5_A C5 (~173 ppm) CH_5 Cyclobutyl CH (Attached to C5) CH_5->C4_A 3J (Weak) CH_5->C5_A 2J (Strong) CH_3 Cyclobutyl CH (Attached to C3) C3_B C3 (~165 ppm) CH_3->C3_B 2J (Strong) C4_B C4 (~90 ppm) CH_3->C4_B 3J (Weak) C5_B C5 (~170 ppm) NH2_5 NH2 at C5 NH2_5->C4_B 3J (Weak) NH2_5->C5_B 2J (Strong)

Figure 1: HMBC 2J and 3J correlation logic for differentiating isoxazole regioisomers.

Workflow Start Isolated Isoxazole Product Step1 Step 1: 1H NMR (1D) Analyze H-4 Chemical Shift Start->Step1 Dec1 H-4 Resonance Position? Step1->Dec1 PathA δ 6.1 - 6.8 ppm (Deshielded) Dec1->PathA Downfield PathB δ 5.0 - 5.5 ppm (Shielded) Dec1->PathB Upfield Step2 Step 2: 2D HMBC NMR Map Cyclobutyl CH Connectivity PathA->Step2 PathB->Step2 Dec2 CH correlates via 2J to? Step2->Dec2 ResA Correlates to C5 Result: 5-Cyclobutyl-3-amine Dec2->ResA C5 Carbon ResB Correlates to C3 Result: 3-Cyclobutyl-5-amine Dec2->ResB C3 Carbon

Figure 2: Step-by-step analytical workflow for assigning 3-amino vs. 5-amino isoxazole regioisomers.

Chemical Reactivity & Derivatization

If advanced NMR facilities are unavailable, the isomers can be differentiated through their distinct chemical reactivity profiles.

  • Electrophilic Aromatic Substitution (S

    
    Ar):  Because the 5-amino group strongly donates electron density into the C4 position, 3-cyclobutyl-1,2-oxazol-5-amine undergoes halogenation (e.g., bromination using NBS) at C4 rapidly, often at room temperature. Conversely, 5-cyclobutyl-1,2-oxazol-3-amine requires harsher conditions or extended reaction times to achieve the same C4 substitution.
    
  • Schiff Base Formation: The condensation of the exocyclic amine with aldehydes (e.g., salicylaldehyde) reveals different tautomeric preferences. 3-aminoisoxazoles and 5-aminoisoxazoles exhibit distinct reaction kinetics and yield Schiff bases that prefer different solid-state tautomeric forms, which can be easily monitored via ATR-FTIR or UV-Vis spectroscopy[4].

Quantitative Data Summary

The following table consolidates the expected analytical metrics for both regioisomers, serving as a quick-reference guide for structural verification.

Analytical Parameter5-Cyclobutyl-1,2-oxazol-3-amine3-Cyclobutyl-1,2-oxazol-5-amine
Substitution Pattern Amino at C3, Cyclobutyl at C5Cyclobutyl at C3, Amino at C5

H NMR: H-4 Shift (ppm)

6.1 – 6.8 (Deshielded)

5.0 – 5.5 (Shielded)

C NMR: C-4 Shift (ppm)

95 – 105

85 – 95
HMBC: Cyclobutyl CH

Correlates to C5 (

170–175 ppm)
Correlates to C3 (

160–165 ppm)
Electrophilic Reactivity at C4 Low to ModerateHigh (Enamine-like character)
Amine Nucleophilicity Higher (Readily forms amides)Lower (Conjugated with ring)

References

Sources

Comparative

Purity Assessment of 5-Cyclobutylisoxazol-3-amine: A Comparative Guide to LC-MS vs. Orthogonal Techniques

[ Finalizing The Report I'm now putting the finishing touches on the report, integrating all diagrams and text. I've rechecked the workflow, decision tree, and the ICH Q3A(R2) decision framework.

Author: BenchChem Technical Support Team. Date: March 2026

[

Finalizing The Report

I'm now putting the finishing touches on the report, integrating all diagrams and text. I've rechecked the workflow, decision tree, and the ICH Q3A(R2) decision framework. The report will incorporate data from the LC-MS protocol and adhere to all regulatory criteria for clarity and compliance, ensuring a comprehensive deliverable. I'm focusing on consistency in the data and a clear presentation of all results.

Finalizing The Presentation

I'm now integrating the final report elements, confirming all components are regulatory-compliant. I am ensuring that the visuals, from workflow to decision tree, meet the required format, and that data integrity and clarity are maintained throughout. I've double-checked all links, and will produce a fully self-validating report.

As a critical building block in medicinal chemistry, 5-Cyclobutylisoxazol-3-amine (


, MW: 138.17  g/mol ) requires rigorous purity profiling before integration into downstream active pharmaceutical ingredient (API) synthesis. Undetected impurities—such as unreacted cyclobutanecarboxylic acid derivatives or structurally similar positional isomers—can propagate through synthetic pathways, leading to false positives in biological assays or batch failures during scale-up.

This guide objectively evaluates Liquid Chromatography-Mass Spectrometry (LC-MS) against alternative analytical techniques, providing a self-validating experimental protocol grounded in [1].

Physicochemical Profiling & The Case for LC-MS

The selection of an analytical technique must be dictated by the molecule's physicochemical properties. 5-Cyclobutylisoxazol-3-amine consists of a polar, ionizable isoxazol-3-amine core attached to a lipophilic, UV-transparent cyclobutyl ring.

Relying solely on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) introduces a significant analytical blind spot. While the isoxazole ring provides weak UV absorbance (typically around 220–240 nm), impurities lacking this chromophore (e.g., degraded cyclobutyl fragments) will not absorb UV light, leading to a dangerous overestimation of purity.

Conversely, Ultra-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC-HRMS) provides universal, mass-based detection. The primary amine on the isoxazole ring acts as an excellent proton acceptor, ensuring near-perfect ionization efficiency in Electrospray Ionization positive mode (ESI+), yielding a robust


 precursor ion at 

139.08 [2].
Comparative Performance Analysis

To contextualize the performance of LC-MS, we must compare it against standard orthogonal techniques: HPLC-UV and quantitative NMR (qNMR).

Analytical FeatureUPLC-HRMS (LC-MS)HPLC-UVqNMR (Quantitative NMR)
Sensitivity (LOD) High (pg to ng range)Moderate (ng to µg range)Low (µg to mg range)
Universality High (Detects all ionizable species)Low (Misses UV-transparent impurities)High (Detects all protons equally)
Structural Elucidation Yes (via MS/MS fragmentation)No (Relies solely on retention time)Yes (Provides absolute structural mapping)
Regulatory Fit Ideal for impurity identificationSuitable for routine release (if validated)Ideal for reference standard certification

Regulatory Framework: ICH Q3A(R2) Impurity Control

When assessing purity for pharmaceutical applications, analytical workflows must align with the[3]. LC-MS is uniquely positioned to satisfy these regulatory thresholds because it seamlessly transitions from quantification to structural identification within a single run.

ICH_Q3A_Decision A Detect Impurity via LC-MS B Is Impurity > 0.05%? (Reporting Threshold) A->B C Do Not Report B->C No D Report Impurity B->D Yes E Is Impurity > 0.10%? (Identification Threshold) D->E F No Action Required E->F No G Identify Structure (MS/MS, NMR) E->G Yes H Is Impurity > 0.15%? (Qualification Threshold) G->H H->F No I Qualify Impurity (Tox Studies) H->I Yes

ICH Q3A(R2) threshold-based decision tree for impurity reporting and qualification.

Self-Validating LC-MS Experimental Protocol

To guarantee trustworthiness, the following UPLC-MS protocol is designed as a self-validating system . It incorporates mandatory System Suitability Tests (SSTs) to rule out carryover and detector saturation, ensuring the calculated purity reflects the true chemical state of the sample.

Phase 1: System Suitability & Sample Preparation
  • Blank Preparation: 50:50 (v/v) LC-MS grade Water:Acetonitrile.

  • Sample Preparation: Accurately weigh 10.0 mg of 5-Cyclobutylisoxazol-3-amine and dissolve in 10.0 mL of the blank diluent to yield a 1.0 mg/mL stock.

  • Linearity Standards (Self-Validation): Dilute the stock to create a 5-point calibration curve spanning 0.05% to 120% of the nominal concentration.

    • Causality: Running linearity standards proves the MS detector is operating within its dynamic range. If the detector is saturated at 1.0 mg/mL, the main peak area will be artificially suppressed, causing trace impurities to appear falsely elevated as a percentage of the total area.

Phase 2: Chromatographic Separation
  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5.0 minutes, followed by a 1.0-minute hold and re-equilibration. Flow rate: 0.4 mL/min.

    • Causality: The cyclobutyl group imparts moderate hydrophobicity, requiring a C18 stationary phase for retention. Starting at 5% organic ensures highly polar process impurities elute early without co-eluting with the solvent front. Formic acid is critical; it suppresses silanol interactions on the column (preventing peak tailing) and acts as an abundant proton source (

      
      ) to drive ionization in the mass spectrometer.
      
Phase 3: Mass Spectrometry (ESI-HRMS)
  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 400°C.

  • Scan Range:

    
     50–500.
    
    • Causality: The primary amine on the isoxazole ring is highly basic relative to the acidic mobile phase. It will readily accept a proton during the droplet evaporation phase in the ESI source, generating a strong signal at

      
       139.08.
      

LCMS_Workflow A Sample Preparation (1.0 mg/mL in 50:50 H2O:MeCN) B UHPLC Separation (C18, 0.1% FA Gradient) A->B C ESI+ Ionization (m/z 139.08 [M+H]+) B->C D High-Res Mass Spectrometry (TOF / Orbitrap) C->D E Data Processing (Extracted Ion Chromatogram) D->E F Purity Calculation (100% - % Impurities) E->F

Step-by-step LC-MS workflow for the purity assessment of 5-Cyclobutylisoxazol-3-amine.

Data Interpretation & Pitfalls

When calculating purity via LC-MS using the 100% - Area Normalization method, scientists must account for Relative Response Factors (RRF). Because ionization efficiency varies between molecules, an impurity might ionize twice as effectively as 5-Cyclobutylisoxazol-3-amine, leading to an exaggerated area percent.

Critical Pitfall - In-Source Fragmentation: During ESI+, the cyclobutyl ring or the amine group may undergo unintended fragmentation within the ion source before reaching the mass analyzer (e.g., loss of


, 

Da). If these fragment ions are mistakenly identified as separate co-eluting impurities, the calculated purity will be artificially lowered. To validate this, scientists must check if the suspected "impurity" perfectly co-elutes with the main peak and shares an identical peak shape.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2)." March 2022. Source: ICH Quality Guidelines. URL:[Link]

  • Holčapek, M., Jirásko, R., & Lísa, M. "Recent developments in liquid chromatography–mass spectrometry and related techniques." Journal of Chromatography A, 1259, 3-15. 2012. Source: Elsevier. URL:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2)." October 2006. Source: ICH Quality Guidelines. URL:[Link]

Validation

Structural Bioisosterism: Cyclobutyl vs. tert-Butyl Isoxazole Scaffolds in Drug Design

[1] Executive Summary In medicinal chemistry, the isoxazole ring serves as a critical pharmacophore, often functioning as a bioisostere for amide bonds or aromatic spacers.[1] The substitution pattern on the isoxazole ri...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

In medicinal chemistry, the isoxazole ring serves as a critical pharmacophore, often functioning as a bioisostere for amide bonds or aromatic spacers.[1] The substitution pattern on the isoxazole ring dictates its physicochemical profile and binding affinity. This guide objectively compares two prevalent lipophilic substituents: the tert-butyl (


-Bu)  group and the cyclobutyl (Cb)  ring.[2]

While


-Bu is the "gold standard" for maximizing hydrophobic contact and steric bulk (spherical geometry), it frequently suffers from rapid oxidative metabolism via Cytochrome P450 enzymes. The cyclobutyl group offers a strategic alternative: it modulates lipophilicity (LogP), alters the steric vector (planar/puckered vs. spherical), and often improves metabolic stability by removing labile methyl protons.

Part 1: Physicochemical & Structural Analysis[3]

The choice between a


-Bu and a cyclobutyl group on an isoxazole scaffold is rarely arbitrary; it is a calculated decision balancing Lipophilic Efficiency (LipE)  against Metabolic Clearance (

)
.
Comparative Data Profile
Featuretert-Butyl (

-Bu) Isoxazole
Cyclobutyl (Cb) Isoxazole Impact on Drug Design
Geometry Spherical, RigidPuckered Ring, Semi-Planar

-Bu fills deep hydrophobic pockets better; Cb fits narrow clefts.[2]
Steric Volume ~150 ų~135–145 ų (Unsubstituted)Cb is slightly smaller unless fluorinated (e.g.,

-Cb is ~171 ų).[2]
Lipophilicity (LogP) High (Increases LogP significantly)Moderate (Lower than

-Bu)
Cb improves solubility and lowers non-specific binding.[2]
Metabolic Liability High (Benzylic-like oxidation)Low to Moderate

-Bu is a "sponge" for CYP3A4/2C9 hydroxylation.[2]
Electronic Effect Strong +I (Inductive Donor)Moderate +I / Hyperconjugation

-Bu pushes more electron density into the isoxazole ring.[2]
Structural Overlay & Binding Logic

The


-Bu group is often referred to as a "fat" lipophilic anchor.[2] In contrast, the cyclobutyl ring introduces a "butterfly" pucker (bond angles ~88°), allowing it to adopt specific conformations that can either evade steric clashes or fail to fill a spherical pocket adequately.
Diagram 1: Decision Logic for Scaffold Selection

The following decision tree illustrates the medicinal chemistry logic for selecting between these two moieties during Lead Optimization.

ScaffoldSelection Start Lead Compound: tert-Butyl Isoxazole CheckMetab Assay: Microsomal Stability (HLM/RLM) Start->CheckMetab HighClearance Result: High Clearance (t1/2 < 30 min) CheckMetab->HighClearance LowClearance Result: Low Clearance (Stable) CheckMetab->LowClearance Strategy2 Strategy: Switch to Cyclobutyl (Remove labile -CH3) HighClearance->Strategy2 Metabolic Soft Spot CheckPotency Assay: Target Potency (IC50 / Ki) LowClearance->CheckPotency Strategy1 Strategy: Retain t-Butyl Focus on formulation EvalShape Evaluate Pocket Shape Strategy2->EvalShape Spherical Pocket: Spherical/Deep EvalShape->Spherical Flat Pocket: Narrow/Flat EvalShape->Flat Opt1 Use CF3-Cyclobutyl (Restores Bulk) Spherical->Opt1 Need Volume Opt2 Use Unsub-Cyclobutyl (Reduces Steric Clash) Flat->Opt2 Need Compactness

Caption: Workflow for bioisosteric replacement of tert-butyl with cyclobutyl derivatives based on metabolic and structural data.

Part 2: Biological Activity & Metabolic Fate

Metabolic Stability (The Primary Differentiator)

The most significant biological difference is susceptibility to oxidative metabolism.

  • tert-Butyl: The nine equivalent methyl protons are prime targets for Cytochrome P450 (specifically CYP3A4 and CYP2C9).[2] The typical metabolic route is hydroxylation to the alcohol (

    
    ), followed by oxidation to the carboxylic acid, rendering the drug inactive or rapidly excreted.
    
  • Cyclobutyl: Lacks the terminal methyl groups.[2] While the ring can be oxidized (forming a cyclobutanone or alcohol), the rate is generally significantly slower than the facile hydrogen abstraction from a

    
    -Bu group.
    

Experimental Evidence: In studies involving ROR


t inverse agonists  and GABA

antagonists
, replacing a

-Bu group with a cyclobutyl or trifluoromethyl-cyclobutyl moiety has been shown to increase microsomal half-life (

) by 2- to 5-fold while maintaining acceptable potency [1][5].[2]
Receptor Binding Affinity (SAR)
  • Case Study: Isoxazole-based Kinase Inhibitors

    • When the binding pocket is dominated by hydrophobic residues (e.g., Leucine, Valine), the

      
      -Bu  group typically yields lower 
      
      
      
      values (higher potency) due to the "Magic Methyl" effect—perfectly filling the hydrophobic void and displacing high-energy water molecules.
    • Cyclobutyl analogs often show a 2-10x drop in potency initially because the ring is flatter and has less volume (135 ų vs 150 ų).[2] However, this can be remediated by adding a substituent to the cyclobutyl ring (e.g., 1-fluoro-cyclobutyl) to restore the electronic and steric bulk.

Diagram 2: Metabolic Pathways Comparison

MetabolicFate tBu tert-Butyl Isoxazole (Lipophilic) CYP CYP450 (3A4/2C9) tBu->CYP Fast Cb Cyclobutyl Isoxazole (Lipophilic) Cb->CYP Slow/Resistant tBu_OH Hydroxy-t-Butyl (Polar/Inactive) CYP->tBu_OH Hydroxylation Cb_Stable Unchanged Drug (High Exposure) CYP->Cb_Stable Major Cb_Ox Ring Oxidation (Slow) CYP->Cb_Ox Minor tBu_COOH Carboxylic Acid (Rapid Excretion) tBu_OH->tBu_COOH Oxidation

Caption: Comparative metabolic fate.[2] The t-butyl group undergoes rapid stepwise oxidation, whereas the cyclobutyl ring resists clearance.

Part 3: Experimental Protocols

To validate the choice between these scaffolds, the following protocols are standard in high-quality medicinal chemistry campaigns.

Protocol A: Synthesis of 3,5-Disubstituted Isoxazoles

Objective: Synthesize matched pairs of


-Bu and Cyclobutyl isoxazoles via [3+2] cycloaddition.

Reagents:

  • Alkyne: 3,3-dimethyl-1-butyne (

    
    -Bu) OR Ethynylcyclobutane (Cb).[2]
    
  • Chloro-oxime (generated from corresponding aldehyde).[2]

  • Base: Triethylamine (

    
    ) or Sodium Ascorbate/CuSO4 (for Click variants).[2]
    

Step-by-Step:

  • Nitrile Oxide Generation: Dissolve the aryl-chloro-oxime (1.0 eq) in DCM at 0°C.

  • Cycloaddition: Add the specific alkyne (1.2 eq) (

    
    -Bu or Cb variant).
    
  • Initiation: Dropwise addition of

    
     (1.5 eq) over 30 minutes. The reaction is exothermic; maintain temperature <5°C to prevent dimerization of the nitrile oxide (furoxan formation).
    
  • Completion: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC/LCMS.[2]

  • Workup: Wash with

    
    , brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

    • Note:

      
      -Bu derivatives usually elute faster (higher 
      
      
      
      ) than cyclobutyl derivatives due to higher lipophilicity.[2]
Protocol B: Microsomal Stability Assay

Objective: Determine Intrinsic Clearance (


) to verify the metabolic advantage of the cyclobutyl group.

Materials:

  • Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.[2]

  • NADPH Regenerating System.[2]

  • Test Compounds (

    
    -Bu and Cb analogs) at 1 µM final concentration.
    

Workflow:

  • Pre-incubation: Mix microsomes (0.5 mg/mL final) with Phosphate Buffer (pH 7.4) and Test Compound (1 µM).[2] Incubate at 37°C for 5 min.

  • Initiation: Add NADPH to start the reaction.[2]

  • Sampling: Remove aliquots at

    
     minutes.
    
  • Quenching: Immediately dispense into ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    (
    
    
    ).
    • Success Criterion: A switch from

      
      -Bu to Cb is successful if 
      
      
      
      decreases by >50%.[2]

Part 4: References

  • Levterov, V. V., et al. (2024).[2] "

    
    -Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue." JACS Au.[2] Available at: [Link]
    
  • Barnes-Seeman, D., et al. (2013).[2] "Metabolically Stable tert-Butyl Replacement."[2][3][4] ACS Medicinal Chemistry Letters. Available at: [Link]

  • Meanwell, N. A. (2011).[2] "The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems." Journal of Medicinal Chemistry. (Cited via PMC).[2] Available at: [Link]

  • Kadam, K. S., et al. (2024).[2][1][3][5] "A review of isoxazole biological activity and present synthetic techniques." International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]

  • Mykhailiuk, P. K. (2025).[2] "Metabolically Stable tert-Butyl Replacement."[2][3][4][6] ResearchGate.[2][7] Available at: [Link]

Sources

Comparative

The Cyclobutyl Conundrum: A Comparative Guide to Validating Ring Integrity During Chemical Modification

[label="Reactive Intermediate\n(Radical/Metal)", Refining Diagram Code: Node Labels I've been working to refine the node labels within the DOT diagrams. I've adjusted the labels for clarity.

Author: BenchChem Technical Support Team. Date: March 2026

[label="Reactive Intermediate\n(Radical/Metal)",

Refining Diagram Code: Node Labels

I've been working to refine the node labels within the DOT diagrams. I've adjusted the labels for clarity. Also, I'm focusing on ensuring readability and accuracy. Furthermore, I've checked that the formatting aligns correctly with the overall visual standards for this guide.

Improving Visuals: Diagram Readability

I'm focused on improving diagram readability and consistency across all visualizations. I'm ensuring colors, labels, and text sizes are uniform and informative for the user. I'm adding detail to the steps of each process with sub-node labels for clarity. Also, I'm integrating this new code into the guide.

As a Senior Application Scientist working at the intersection of synthetic methodology and analytical chemistry, I frequently encounter a recurring challenge in modern drug development: the preservation of strained ring systems. Medicinal chemists increasingly incorporate cyclobutane (CyBu) rings to rigidify molecular scaffolds, improve metabolic stability, and serve as lipophilic bioisosteres [1.1]. However, this structural advantage comes at a steep synthetic cost.

The cyclobutane ring is highly strained (~26 kcal/mol) due to its compressed C-C-C bond angles (median 88.9°) and puckered conformation[1]. The internal C-C bonds possess high p-character, rendering them pseudo-double bonds that are uniquely susceptible to cleavage[1]. During late-stage chemical modifications—such as photoredox catalysis, transition-metal cross-coupling, or harsh thermal reactions—reactive intermediates like cyclobutylcarbinyl radicals can trigger rapid strain-release ring-opening[2].

Validating that the cyclobutyl moiety remains intact post-modification is critical. This guide objectively compares the leading analytical platforms for verifying cyclobutyl integrity and provides self-validating experimental workflows to ensure your synthetic products are structurally sound.

The Causality of Ring Instability

To validate a structure, we must first understand how and why it degrades. When a radical or organometallic species is generated adjacent to or directly on a cyclobutane ring, the system faces a kinetic competition: will the intermediate be trapped by the desired reagent, or will the 26 kcal/mol of ring strain drive a bond-cleavage event?

If strain-release outpaces the trapping rate, the ring opens, typically yielding linear γ,δ-unsaturated alkenes or ketones[2]. Because these ring-opened byproducts are often isobaric (having the exact same mass) to the desired intact product, simple mass confirmation is dangerously insufficient.

G A Cyclobutyl Substrate B Reactive Intermediate (Radical/Metal) A->B Activation C Intact Modification (Target Product) B->C Fast Trapping D Strain-Release Ring Opening B->D Strain > Trapping E Linear/Alkene Byproduct D->E

Mechanistic divergence of cyclobutyl intermediates during chemical modification.

Comparative Analysis of Validation Platforms

To definitively prove ring integrity, we must rely on techniques that probe C-C connectivity and 3D topology. Below is an objective comparison of the three primary analytical platforms used in my laboratory.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy (The Gold Standard)

The Causality: The eight equivalent protons in an unsubstituted cyclobutane ring resonate at a highly specific chemical shift of ~1.96 ppm[3]. When the ring opens to form a linear alkene, the hybridization of the carbons changes from sp³ (pseudo-sp²) to true sp², causing a massive downfield shift into the 4.5–6.0 ppm region. Verdict: NMR is the most authoritative tool for this task. 2D techniques (HSQC/HMBC) provide absolute proof of connectivity, though it requires higher sample concentrations and longer acquisition times than MS.

2. LC-Tandem Mass Spectrometry (LC-MS/MS)

The Causality: While High-Resolution MS (HRMS) cannot distinguish between an intact cyclobutane and its ring-opened alkene isobar, MS/MS fragmentation (Collision-Induced Dissociation, CID) can. Intact cyclobutanes frequently undergo a characteristic retro-[2+2] cycloaddition during CID, expelling a neutral ethylene molecule (loss of 28 Da)[4]. Ring-opened isomers cannot undergo this specific cleavage. Verdict: Ideal for high-throughput screening of reaction conditions where isobaric interference is suspected.

3. Raman Spectroscopy

The Causality: Cyclobutane rings exhibit distinct ring-puckering and C-C stretching vibrations in the 900–1000 cm⁻¹ region. Ring opening abolishes these signals. Verdict: Highly useful for real-time Process Analytical Technology (PAT) monitoring during scale-up, but lacks the atomic-level resolution of NMR for complex drug scaffolds.

Data Presentation: Platform Comparison Matrix
Analytical PlatformPrimary Diagnostic MarkerSensitivityIsobar DifferentiationPrimary Limitation
1D/2D NMR Absence of alkene shifts (4.5-6.0 ppm); intact ring correlations.Low (Requires >1 mg)Excellent (Definitive structural proof)Low throughput; requires purified or highly concentrated samples.
LC-MS/MS Retro-[2+2] fragmentation (Loss of 28 Da / Ethylene).High (Picogram level)Good (Relies on distinct CID fragmentation)Indirect proof; fragmentation pathways can vary by functional groups.
Raman Spectroscopy Ring puckering vibrations (900-1000 cm⁻¹).ModerateModerate Signal overlap in highly complex, heavily functionalized molecules.
Self-Validating Experimental Protocols

A robust analytical workflow must be self-validating—meaning the protocol contains internal logic to rule out false positives. Here are two standardized methodologies I deploy for verifying cyclobutyl integrity.

Protocol 1: Real-Time NMR Mass-Balance Assay

This protocol ensures that any disappearance of the cyclobutyl substrate is strictly correlated with the appearance of the intact product, ruling out "invisible" ring-opened byproducts.

  • Baseline Calibration: Dissolve 0.05 mmol of the cyclobutyl starting material and 0.01 mmol of an internal standard (e.g., 1,3,5-trimethoxybenzene) in 0.5 mL of deuterated solvent (e.g., CD₃CN). Acquire a baseline ¹H NMR spectrum.

  • Reaction Initiation: Add catalysts/reagents directly to the NMR tube. If performing photocatalysis, irradiate the tube using a fiber-optic LED setup directly within the spectrometer probe.

  • Kinetic Acquisition: Acquire ¹H spectra every 15 minutes for the duration of the reaction.

  • Self-Validation Mechanism (Causality Check): Integrate the cyclobutyl protons of the starting material and the expected product relative to the internal standard. The rule of mass balance: If the combined molarity of the intact starting material and intact product drops below 95% of the initial concentration, strain-release ring-opening has occurred. Immediately scan the 4.5–6.0 ppm region to identify the alkene byproducts.

Protocol 2: LC-MS/MS Isobaric Differentiation Assay

This protocol uses orthogonal fragmentation logic to distinguish intact rings from their linear isomers.

  • Sample Preparation: Quench the reaction and dilute the mixture to 1 µg/mL in a 50:50 mixture of Acetonitrile:Water containing 0.1% Formic Acid.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 column. Use a shallow gradient (e.g., 5% to 95% organic over 10 minutes) to ensure chromatographic separation of any potential isobaric isomers.

  • Targeted CID Profiling: Isolate the precursor ion[M+H]⁺ corresponding to the exact mass of the desired product. Apply a collision energy ramp (10 eV to 40 eV).

  • Self-Validation Mechanism (Causality Check): Monitor for the specific Neutral Loss (NL) of 28.03 Da (C₂H₄). The presence of this transition validates the 4-membered ring topology via retro-[2+2] cleavage[4]. To self-validate, ensure that the suspected peak does not exhibit classic allylic cleavage patterns, which would indicate a false-positive alkene isomer.

G Start Post-Reaction Mixture HRMS HRMS Analysis Start->HRMS MassCheck Exact Mass Matches? HRMS->MassCheck Fail1 Reaction Failed MassCheck->Fail1 No MSMS MS/MS (CID) Profiling MassCheck->MSMS Yes Retro22 Loss of 28 Da? MSMS->Retro22 NMR 1H & 2D NMR Retro22->NMR Yes Fail2 Ring-Opened Isomer Retro22->Fail2 No NMRCheck Absence of Alkene Shifts? NMR->NMRCheck Success Integrity Confirmed NMRCheck->Success Yes NMRCheck->Fail2 No

Stepwise analytical decision tree for confirming cyclobutyl ring preservation.

Conclusion

Chemical modification of cyclobutane-containing scaffolds is a high-risk, high-reward endeavor in medicinal chemistry. Because ring-opened byproducts often masquerade as the target molecule in standard low-resolution assays, relying solely on basic LC-MS is a critical vulnerability. By combining the retro-[2+2] fragmentation logic of MS/MS with the absolute structural resolution of 2D NMR, researchers can confidently validate ring integrity and ensure the safety and efficacy of downstream drug candidates.

References

1.1 - NIH / PMC 2. 5 - MDPI 3.2 - Organic Chemistry Frontiers (RSC Publishing) 4.3 - Doc Brown 5.4 - ChemRxiv

Sources

Validation

Elemental analysis standards for 5-Cyclobutyl-1,2-oxazol-3-amine

An In-Depth Comparative Guide to Elemental Analysis Standards for 5-Cyclobutyl-1,2-oxazol-3-amine In the landscape of pharmaceutical development, the precise characterization of an active pharmaceutical ingredient (API)...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to Elemental Analysis Standards for 5-Cyclobutyl-1,2-oxazol-3-amine

In the landscape of pharmaceutical development, the precise characterization of an active pharmaceutical ingredient (API) is not merely a procedural step but the very foundation of safety and efficacy. For novel compounds such as 5-Cyclobutyl-1,2-oxazol-3-amine, a heterocyclic amine with significant potential in medicinal chemistry, rigorous elemental analysis is paramount. This guide provides a comprehensive comparison of the standards and methodologies essential for both the confirmation of its empirical formula and the quantification of elemental impurities, ensuring compliance with global regulatory standards.

This document moves beyond a simple listing of methods. It delves into the causality behind analytical choices, offering a self-validating framework for researchers, quality control analysts, and drug development professionals. We will explore the two primary facets of elemental analysis for a compound like 5-Cyclobutyl-1,2-oxazol-3-amine: first, the verification of its core C, H, N, and O composition, and second, the control of trace elemental impurities as mandated by international pharmacopeias.

The first step in validating a newly synthesized batch of 5-Cyclobutyl-1,2-oxazol-3-amine is to confirm its fundamental elemental composition. This analysis underpins the compound's identity and purity.

Physicochemical Properties and Theoretical Composition

The theoretical elemental percentages are the benchmark against which all experimental results are measured. Any significant deviation signals impurities or an incorrect structure.

  • Molecular Formula: C₇H₁₀N₂O

  • Molecular Weight: 138.17 g/mol

ElementAtomic Weight ( g/mol )Atoms in FormulaTotal Weight ( g/mol )Theoretical Percentage (%)
Carbon (C)12.011784.07760.86%
Hydrogen (H)1.0081010.0807.30%
Nitrogen (N)14.007228.01420.28%
Oxygen (O)15.999115.99911.58%

Primary Technique: Combustion (CHNS/O) Analysis

Combustion analysis remains the gold standard for determining the percentage of carbon, hydrogen, nitrogen, and sulfur in organic compounds. It is a rapid, cost-effective, and highly precise method. The technique is based on the Pregl-Dumas method, which involves the complete combustion of the sample in an oxygen-rich environment to convert the constituent elements into simple gases (CO₂, H₂O, N₂, SO₂). These gases are then separated and quantified using various detectors, typically a thermal conductivity detector (TCD).

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.